1-NM-PP1
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-10-5-7-11(8-6-10)13-12-14(17)18-9-19-15(12)21(20-13)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPDNRVYHLRXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274306 | |
| Record name | 1-tert-Butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172889-26-8 | |
| Record name | PP1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172889268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-tert-Butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PP1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA2ND7EHY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, also known as eCF506, is a potent and highly selective inhibitor of Src family kinases (SFKs). This document provides a comprehensive overview of its mechanism of action, detailing its potent enzymatic inhibition, cellular effects, and the downstream signaling pathways it modulates. The exceptional selectivity of this compound for Src over Abl kinase distinguishes it from many other kinase inhibitors. This guide consolidates key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to serve as a valuable resource for researchers in oncology and kinase inhibitor development.
Core Mechanism of Action: Potent and Selective Src Family Kinase Inhibition
The primary mechanism of action of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine is the direct inhibition of the enzymatic activity of Src family kinases. This compound exhibits subnanomolar inhibitory potency against key members of this family, most notably Src and YES kinases.[1][2] A defining characteristic of this molecule is its remarkable selectivity, particularly its significantly lower affinity for the Abl kinase, a common off-target of many Src inhibitors.[3] This high selectivity index suggests a more targeted therapeutic effect with a potentially reduced risk of off-target toxicities associated with Abl inhibition.
Quantitative Kinase Inhibition Profile
The inhibitory activity of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine has been quantified against a panel of kinases, demonstrating its potency and selectivity. The half-maximal inhibitory concentrations (IC50) highlight its preferential inhibition of Src family kinases.
| Kinase Target | IC50 (nM) |
| Src | 0.5 |
| YES | 2.1 |
| Abl | >1000 |
Table 1: Inhibitory activity (IC50) of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine against key kinases. Data sourced from Fraser et al., 2016.
Cellular Mechanism and Downstream Signaling
Within a cellular context, 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine effectively suppresses the phosphorylation of Src kinase at its activation loop (Tyrosine 416). This inhibition of Src activity leads to a subsequent reduction in the phosphorylation of downstream effector proteins, most notably Focal Adhesion Kinase (FAK).[1][2] The Src-FAK signaling axis is a critical regulator of cell adhesion, migration, and proliferation.
By disrupting this pathway, the compound exerts significant anti-proliferative and anti-migratory effects in cancer cell lines, particularly in breast cancer models.[2][3]
Signaling Pathway Diagram
The following diagram illustrates the established signaling pathway affected by 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Protein Phosphatase 1 (PP1) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Phosphatase 1 (PP1) is a major eukaryotic serine/threonine phosphatase that plays a critical role in a vast array of cellular processes. Its involvement in glycogen metabolism, muscle contraction, cell cycle progression, apoptosis, and neuronal signaling underscores its significance as a therapeutic target. The activity of PP1 is tightly controlled by a multitude of regulatory and inhibitory proteins that direct its subcellular localization and substrate specificity. The discovery and development of small molecule inhibitors of PP1 have been instrumental in dissecting its physiological functions and have opened avenues for novel therapeutic interventions. This technical guide provides an in-depth exploration of the discovery and history of PP1 inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
A Historical Perspective: From Natural Toxins to Synthetic Molecules
The journey of PP1 inhibitor discovery began with the identification of potent natural toxins that profoundly altered cellular phosphorylation states. These natural products served as invaluable tools for initial studies of PP1 function and provided the chemical scaffolds for the subsequent design of synthetic inhibitors.
Early Discoveries from Nature's Arsenal:
-
Okadaic Acid: First isolated from the marine sponge Halichondria okadai, okadaic acid was one of the earliest recognized potent inhibitors of protein phosphatases.[1] Its discovery in the 1980s was a landmark event, providing researchers with a powerful chemical probe to study the roles of PP1 and the related PP2A.[1]
-
Tautomycin and Tautomycetin: Isolated from Streptomyces species, tautomycin was identified as a dual inhibitor of PP1 and PP2A, with some selectivity towards PP1.[2] The subsequent discovery of tautomycetin, a structurally related compound lacking the spiroketal moiety, revealed it to be a highly specific inhibitor of PP1 at low concentrations, making it a crucial tool for distinguishing the cellular functions of PP1 and PP2A.[2][3]
-
Cantharidin: This toxic substance, famously known as the active component of "Spanish fly," is produced by blister beetles. Cantharidin and its derivatives have been shown to be potent inhibitors of PP1 and PP2A.[4][5] Its relatively simple structure has made it an attractive starting point for medicinal chemistry efforts to develop more selective and less toxic analogs.[5][6]
The Advent of Synthetic Inhibitors:
The structural elucidation of these natural product inhibitors paved the way for the rational design and synthesis of novel, more selective PP1 inhibitors. The approach of "biology-oriented synthesis" has been employed to create compound libraries based on natural product scaffolds to screen for new phosphatase inhibitors.[7][8] Medicinal chemistry campaigns have focused on modifying natural product backbones, such as cantharidin, to improve their potency and selectivity for PP1.[4]
Key Classes of PP1 Inhibitors and their Potency
A diverse range of molecules, both natural and synthetic, have been identified as inhibitors of PP1. Their potency is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize the quantitative data for some of the most well-characterized PP1 inhibitors.
| Natural Product Inhibitor | Source Organism | PP1 IC50 (nM) | PP2A IC50 (nM) | Selectivity (PP2A/PP1) |
| Okadaic Acid | Halichondria okadai (marine sponge) | 15-50[9] | 0.1-0.3[9] | ~0.002-0.02 |
| Tautomycin | Streptomyces spiroverticillatus | 0.21[3] | 0.94[3] | ~4.5 |
| Tautomycetin | Streptomyces griseochromogenes | 1.6[3] | 62[3] | ~39 |
| Calyculin A | Discodermia calyx (marine sponge) | ~2 | ~1 | ~0.5 |
| Microcystin-LR | Microcystis aeruginosa (cyanobacteria) | ~1.3 | ~0.04 | ~0.03 |
| Cantharidin | Blister beetles (e.g., Mylabris) | 3600[4] | 360[4] | 0.1 |
| Norcantharidin | Synthetic derivative | 5310[4] | 2900[4] | ~0.55 |
| Tellimagrandin I | Plants | 200[10] | 19600[10] | 98 |
| Mahtabin A | Plants | 280[10] | 22960[10] | 82 |
| Praecoxin B | Plants | 350[10] | 28350[10] | 81 |
| Synthetic Inhibitor/Derivative | Scaffold/Origin | PP1 IC50 (µM) | PP2A IC50 (µM) | Selectivity (PP2A/PP1) |
| Cantharimide (D-histidine) | Cantharidin analog | 3.22[4] | 0.81[4] | 0.25 |
| Cantharimide (L-histidine) | Cantharidin analog | 2.82[4] | 1.35[4] | 0.48 |
| Tautomycetin Analog (1) | Tautomycetin-inspired | 0.034[11] | 0.270[11] | ~8 |
| Pyrazolopyrimidine Analog (PP1) | Synthetic | Varies | Varies | Varies |
Experimental Protocols for PP1 Inhibitor Discovery
The identification and characterization of PP1 inhibitors rely on robust and sensitive enzymatic assays. The following are detailed methodologies for two commonly used assays.
Protocol 1: Malachite Green Colorimetric Assay for PP1 Activity
This assay measures the release of inorganic phosphate (Pi) from a phosphorylated substrate upon dephosphorylation by PP1. The liberated phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be quantified spectrophotometrically.[1][12]
Materials:
-
Purified PP1 enzyme
-
Phosphorylated substrate (e.g., phosphopeptide, phosphorylase a)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM MnCl2, 0.1 mg/mL BSA
-
Malachite Green Reagent:
-
Solution A: 0.045% Malachite Green in water
-
Solution B: 4.2% Ammonium Molybdate in 4 M HCl
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01%. This solution should be prepared fresh.
-
-
Phosphate Standard: A solution of known concentration of KH2PO4 for generating a standard curve.
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the Reaction Mixture: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
Purified PP1 enzyme
-
-
Pre-incubation: Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the phosphorylated substrate to each well to start the dephosphorylation reaction. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the Reaction and Develop Color: Add 100 µL of the Malachite Green Working Reagent to each well. This will stop the enzymatic reaction and initiate color development.
-
Incubation: Incubate the plate at room temperature for 15-20 minutes to allow for full color development.
-
Measure Absorbance: Read the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis:
-
Generate a phosphate standard curve by plotting the absorbance values of the phosphate standards against their known concentrations.
-
Determine the amount of phosphate released in each reaction from the standard curve.
-
Calculate the percentage of PP1 inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Radioactive [³²P]-based Assay for PP1 Activity
This highly sensitive assay measures the release of [³²P]-labeled inorganic phosphate from a [³²P]-labeled protein substrate.
Materials:
-
Purified PP1 enzyme
-
Protein substrate (e.g., phosphorylase a)
-
[γ-³²P]ATP
-
Protein Kinase (e.g., PKA for phosphorylase kinase)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM MnCl2, 0.1 mg/mL BSA
-
Stop Solution: 20% Trichloroacetic acid (TCA)
-
Charcoal Suspension: 5% activated charcoal in 0.1 M HCl
-
Scintillation counter and vials
-
Centrifuge
Procedure:
-
Prepare [³²P]-labeled Substrate:
-
Incubate the protein substrate with a suitable protein kinase and [γ-³²P]ATP to label the substrate.
-
Remove unincorporated [γ-³²P]ATP by methods such as dialysis or gel filtration.
-
-
Set up the Reaction: In a microcentrifuge tube, combine:
-
Assay Buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
Purified PP1 enzyme
-
-
Pre-incubation: Incubate the mixture on ice for 15 minutes.
-
Initiate the Reaction: Add the [³²P]-labeled substrate to start the reaction.
-
Incubation: Incubate at 30°C for a time that ensures the reaction is in the linear range.
-
Stop the Reaction: Add an equal volume of ice-cold 20% TCA to precipitate the protein.
-
Pellet the Protein: Centrifuge at high speed for 5 minutes to pellet the precipitated protein.
-
Separate Released Phosphate:
-
Take a defined volume of the supernatant containing the released [³²P]Pi.
-
Add the supernatant to a tube containing the charcoal suspension. The charcoal will bind the unreacted [³²P]-labeled substrate.
-
Centrifuge to pellet the charcoal.
-
-
Quantify Released Phosphate:
-
Take an aliquot of the supernatant from the charcoal step, which contains the free [³²P]Pi.
-
Add the supernatant to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³²P]Pi released in each reaction.
-
Determine the percentage of inhibition and the IC50 value as described in Protocol 1.
-
PP1 in Cellular Signaling Pathways
PP1's diverse functions are a consequence of its involvement in numerous signaling cascades. The following diagrams, generated using the DOT language, illustrate the role of PP1 in several key pathways.
Glycogen Metabolism
PP1 is a central regulator of glycogen synthesis and degradation. It dephosphorylates and thereby activates glycogen synthase, while simultaneously dephosphorylating and inactivating phosphorylase kinase and glycogen phosphorylase.
Caption: Regulation of Glycogen Metabolism by PP1.
Cell Cycle Progression
PP1 plays a crucial role at multiple stages of the cell cycle, including the G2/M transition and mitotic exit. It dephosphorylates key substrates to ensure proper chromosome segregation and cytokinesis.
Caption: Role of PP1 in Cell Cycle Regulation.
Apoptosis
PP1's role in apoptosis is complex and context-dependent. It can dephosphorylate and regulate the activity of both pro- and anti-apoptotic proteins, such as members of the Bcl-2 family. During apoptosis, PP1 itself can be a target of caspases.
Caption: PP1's Dual Role in Apoptosis Regulation.
Conclusion
The discovery of natural product inhibitors of Protein Phosphatase 1 has been a transformative event in the study of cellular signaling. These molecules have not only provided the tools to unravel the complex roles of PP1 in health and disease but have also served as the foundation for the development of novel synthetic inhibitors with therapeutic potential. The continued exploration of PP1's intricate regulatory mechanisms and the development of highly selective inhibitors will undoubtedly lead to new insights and therapeutic strategies for a wide range of human diseases. This guide provides a comprehensive overview for researchers and drug development professionals to navigate this exciting and rapidly evolving field.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of protein phosphatase inhibitor classes by biology-oriented synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of protein phosphatase inhibitor classes by biology-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Coupling of caspase-9 to Apaf1 in response to loss of pRb or cytotoxic drugs is cell-type-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, commonly known as PP1, is a potent and selective ATP-competitive inhibitor of the Src family of non-receptor tyrosine kinases. This document provides a comprehensive technical overview of PP1, including its chemical properties, synthesis, mechanism of action, and key experimental data. Detailed protocols for its synthesis and use in biological assays are provided to facilitate its application in research and drug development.
Chemical Properties and Data
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine is a small molecule with the chemical formula C₁₆H₁₉N₅ and a molecular weight of 281.36 g/mol . Its structure features a pyrazolo[3,4-d]pyrimidine core, which is a key scaffold in many kinase inhibitors.
| Property | Value | Reference |
| IUPAC Name | 1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [1] |
| Synonyms | PP1, AGL 1872 | [2] |
| CAS Number | 172889-26-8 | [1] |
| Molecular Formula | C₁₆H₁₉N₅ | [1] |
| Molecular Weight | 281.36 g/mol | [1] |
| Solubility | Soluble in DMSO | [2] |
Biological Activity and Mechanism of Action
PP1 is a highly selective inhibitor of the Src family of tyrosine kinases, which includes Src, Lck, Fyn, and Hck. These kinases are crucial regulators of various cellular processes, including cell growth, proliferation, differentiation, and migration. Dysregulation of Src family kinase activity is implicated in the development and progression of various cancers.
The mechanism of action of PP1 involves its competitive binding to the ATP-binding pocket of the kinase domain of Src family members. This prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.
Kinase Selectivity
The inhibitory activity of PP1 has been profiled against a panel of kinases, demonstrating its high selectivity for the Src family.
| Kinase Target | IC₅₀ (nM) | Reference |
| Lck | 5 | [2] |
| Fyn | 6 | [2] |
| Hck | 20 | [3] |
| Src | 170 | [2] |
| c-Kit | ~75 | [2] |
| EGFR | 250 | [2] |
| Bcr-Abl | 1000 | [2] |
| JAK2 | >50,000 | [3] |
| ZAP-70 | >100,000 | [3] |
Experimental Protocols
Synthesis of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1)
The synthesis of PP1 involves a multi-step process starting from commercially available reagents. The following is a representative protocol based on the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives.
Step 1: Synthesis of 5-amino-1-tert-butyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile
-
To a solution of p-tolylacetonitrile and tert-butylhydrazine in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the reaction mixture and add an appropriate cyclizing agent, such as ethyl cyanoformate.
-
Continue to heat the mixture to facilitate the cyclization and formation of the pyrazole ring.
-
After cooling, the product can be isolated by precipitation and filtration, followed by purification using column chromatography.
Step 2: Cyclization to form the pyrazolo[3,4-d]pyrimidine core
-
The resulting 5-amino-1-tert-butyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile is then reacted with formamide or a similar reagent.
-
Heat the mixture at a high temperature (e.g., 180-200 °C) for several hours to facilitate the cyclization into the pyrazolo[3,4-d]pyrimidine ring system.
-
The crude product is then purified by recrystallization or column chromatography to yield 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1).
In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of PP1 against a specific kinase.
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide with a tyrosine residue), and ATP.
-
Add varying concentrations of PP1 (typically in DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding a phosphate donor, such as radiolabeled ATP (e.g., [γ-³²P]ATP).
-
Incubate the reaction at an optimal temperature (e.g., 30 °C) for a specific duration.
-
Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose paper or membrane.
-
Wash the paper/membrane to remove unincorporated ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each PP1 concentration and determine the IC₅₀ value.
Western Blot Analysis of Src Phosphorylation
This protocol allows for the assessment of PP1's effect on Src phosphorylation in a cellular context.
-
Culture cells of interest (e.g., a cancer cell line with activated Src) to an appropriate confluency.
-
Treat the cells with varying concentrations of PP1 for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA).
-
Incubate the membrane with a primary antibody specific for phosphorylated Src (p-Src) and total Src.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-Src to total Src.
Visualizations
Src Signaling Pathway
The following diagram illustrates the central role of Src kinase in intracellular signaling and the points of inhibition by PP1.
Caption: Src Signaling Pathway and Inhibition by PP1.
Experimental Workflow: Kinase Inhibitor Screening
This diagram outlines a typical workflow for screening kinase inhibitors like PP1.
Caption: Kinase Inhibitor Screening Workflow.
References
The Structure-Activity Relationship of PP1 and Its Analogs: A Technical Guide for Researchers
An In-depth Examination of a Versatile Kinase Inhibitor Scaffold for Drug Discovery and Chemical Biology
Introduction
The pyrazolo[3,4-d]pyrimidine derivative, 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine, commonly known as PP1, has emerged as a pivotal tool in kinase research. Initially identified as a potent and selective inhibitor of the Src family of tyrosine kinases, the PP1 scaffold has since proven to be a versatile template for the development of a wide array of kinase inhibitors with diverse selectivity profiles. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PP1 and its analogs, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the key structural modifications that govern their potency and selectivity, present quantitative inhibitory data, detail essential experimental protocols for their evaluation, and visualize their impact on critical signaling pathways.
Core Structure and Mechanism of Action
The inhibitory activity of PP1 and its analogs stems from their ability to compete with ATP for binding to the kinase active site. The pyrazolo[3,4-d]pyrimidine core serves as a mimic of the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase.[1] The selectivity of these compounds is largely dictated by the substituents at various positions of this core, which interact with specific pockets within the ATP-binding site. A key determinant of selectivity is the "gatekeeper" residue, an amino acid that controls access to a hydrophobic pocket adjacent to the ATP-binding site. Kinases with a smaller gatekeeper residue (such as threonine or valine) are generally more susceptible to inhibition by PP1 and its analogs that possess a bulky substituent at the C3 position.[2]
Structure-Activity Relationship of PP1 Analogs
The SAR of pyrazolopyrimidine-based kinase inhibitors is a well-studied area, with modifications at several key positions influencing their biological activity.
-
C3 Position: Substituents at the C3 position project into a hydrophobic pocket near the gatekeeper residue. The size and nature of this substituent are critical for both potency and selectivity. For instance, analogs with larger, more hydrophobic groups at this position can exhibit increased potency but may also show altered selectivity profiles depending on the specific kinase. The development of "analog-sensitive" kinase technology leverages this by engineering kinases with a mutated, smaller gatekeeper residue, rendering them susceptible to inhibition by PP1 analogs with bulky C3 substituents that do not inhibit wild-type kinases.[2]
-
N1 Position: Modifications at the N1 position can influence solubility, cell permeability, and interactions with the solvent-exposed region of the kinase active site. The introduction of various alkyl and aryl groups at this position has led to the development of analogs with improved pharmacokinetic properties and altered selectivity.
-
4-Amino Group: The 4-amino group is crucial for forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site. Modifications to this group generally lead to a significant loss of inhibitory activity.
Quantitative Inhibitory Data
The following tables summarize the half-maximal inhibitory concentrations (IC50) of PP1 and a selection of its key analogs against a panel of protein kinases. This data highlights the varying potency and selectivity profiles achieved through chemical modification of the parent scaffold.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| PP1 | Lck | 5 | [3] |
| Fyn | 6 | [3] | |
| Src | 170 | [3] | |
| PTK6 | 230 | [3] | |
| TβRI | Potent Inhibition | [1] | |
| PP2 | Lck | 5 | [3] |
| Fyn | 6 | [3] | |
| PTK6 | 50 | [3] | |
| TβRI | Near-potent Inhibition | [1] | |
| 1-NA-PP1 | PKD1 | 154.6 | [4] |
| 1-NM-PP1 | PKD1 | 138.7 | [4] |
Table 1: IC50 values of PP1 and its analogs against selected kinases.
| Kinase Family | Representative Kinases Inhibited by PP1 Analogs | General Potency Range |
| Src Family Kinases | Src, Lck, Fyn, Hck | Low nM to sub-µM |
| Receptor Tyrosine Kinases | PDGFR, VEGFR, c-Kit, RET | nM to µM |
| Non-receptor Tyrosine Kinases | Abl, PTK6 | nM to µM |
| Serine/Threonine Kinases | TβRI, PKD, Aurora Kinases | nM to µM |
Table 2: Kinase families targeted by PP1 and its analogs.
Activity Against Protein Phosphatases
While the primary targets of PP1 and its pyrazolopyrimidine analogs are protein kinases, some studies have investigated their effects on protein phosphatases to assess their selectivity. In general, these compounds are highly selective for kinases over serine/threonine protein phosphatases like PP1 and PP2A. For instance, one study screened microbial extracts for inhibitors of PP1 and PP2A and identified fungal and actinomycete extracts with inhibitory activity, but these were not related to the pyrazolopyrimidine scaffold.[5] The high selectivity of pyrazolopyrimidine inhibitors for the ATP-binding pocket of kinases, which is structurally distinct from the active sites of major protein phosphatase families, accounts for this specificity. Therefore, PP1 and its analogs are not considered significant inhibitors of protein phosphatases.
Experimental Protocols
Accurate evaluation of the potency and selectivity of PP1 and its analogs requires robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide by a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
PP1 or analog stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
[γ-³²P]ATP
-
10% Phosphoric acid
-
Phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate peptide, and varying concentrations of the PP1 analog in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Allow the filter paper to dry.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay (Western Blot Analysis)
This assay assesses the ability of a PP1 analog to inhibit the phosphorylation of a specific substrate in a cellular context.
Materials:
-
Cultured cells expressing the target kinase and its substrate
-
PP1 or analog stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody specific for the phosphorylated form of the substrate
-
Primary antibody for the total amount of the substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PP1 analog for a specific duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the total substrate to ensure equal loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Cell Viability Assay (MTT Assay)
This assay measures the effect of a PP1 analog on cell proliferation and viability.
Materials:
-
Cultured cells
-
PP1 or analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the PP1 analog.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.
Signaling Pathways and Experimental Workflows
PP1 and its analogs have been instrumental in dissecting various signaling pathways. Below are diagrams illustrating their points of intervention in the MAPK and TGF-β pathways, along with a typical experimental workflow for inhibitor testing.
Caption: Experimental workflow for testing PP1 analogs.
Caption: PP1 analog inhibition of the MAPK signaling pathway.
Caption: PP1/PP2 inhibition of the TGF-β signaling pathway.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold, exemplified by PP1, has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The extensive body of research on the SAR of PP1 analogs has provided a clear roadmap for designing novel inhibitors with tailored selectivity profiles. The ability to fine-tune the interactions with the kinase active site through chemical modifications has enabled the generation of invaluable chemical probes for dissecting complex signaling pathways and has paved the way for the development of targeted therapeutics. This technical guide provides a solid foundation for researchers aiming to leverage the power of the PP1 scaffold in their own drug discovery and chemical biology endeavors. The continued exploration of this versatile chemical class promises to yield even more sophisticated tools for understanding and combating diseases driven by aberrant kinase activity.
References
- 1. The Src family kinase inhibitors PP2 and PP1 block TGF-beta1-mediated cellular responses by direct and differential inhibition of type I and type II TGF-beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and characterization of microbial inhibitors against eukaryotic protein phosphatases (PP1 and PP2A) - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]
- 5. The Src family kinase inhibitors PP2 and PP1 effectively block TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Basic Properties of 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine, a substituted pyrazolo[3,4-d]pyrimidine. This class of compounds is of significant interest in medicinal chemistry, particularly as potent inhibitors of various protein kinases. This document collates available physicochemical data, discusses the compound's basicity, outlines a general synthetic strategy, and explores its role in relevant signaling pathways. Detailed experimental protocols for key characterization methods are also provided to support further research and development.
Introduction
1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine family, which are heterocyclic compounds structurally analogous to purines. This structural similarity allows them to interact with a wide range of biological targets, most notably protein kinases. The substitution pattern of a tert-butyl group at the N1 position and a 4-methylphenyl (p-tolyl) group at the C3 position, along with an amino group at the C4 position, confers specific pharmacological properties, including potency and selectivity as a kinase inhibitor. Understanding the basic physicochemical properties of this compound is fundamental for its application in drug discovery and development, influencing aspects such as solubility, formulation, and target engagement.
Physicochemical Properties
A summary of the known physicochemical properties of 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | MolPort[1] |
| Synonyms | PP1, AGL 1872 | MolPort[1] |
| CAS Number | 172889-26-8 | MolPort[1] |
| Molecular Formula | C₁₆H₁₉N₅ | MolPort[1] |
| Molecular Weight | 281.36 g/mol | MolPort[1] |
| Appearance | Off-White to Grey Solid | Pharmaffiliates |
| Predicted pKa | ~12 (estimated) | ChemicalBook[2] |
Basicity
The basicity of 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a critical parameter influencing its solubility in aqueous media and its interaction with biological targets. The pyrazolo[3,4-d]pyrimidine scaffold contains several nitrogen atoms that can act as proton acceptors. The primary contribution to the basicity is expected from the exocyclic amino group at the C4 position and the nitrogen atoms within the pyrimidine and pyrazole rings.
-
1-tert-butyl group: This bulky alkyl group is electron-donating through induction, which can increase the electron density on the pyrazole ring nitrogen, potentially enhancing its basicity.
-
3-(4-methylphenyl) group: The tolyl group is also weakly electron-donating, which may slightly increase the overall basicity of the molecule.
-
4-amino group: This group is the primary site of protonation and a key determinant of the compound's basic character.
Given these considerations, it is reasonable to infer that 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a basic compound.
Experimental Protocol for pKa Determination
The pKa of a weakly basic compound like 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine can be determined experimentally using potentiometric titration.
Objective: To determine the acid dissociation constant (pKa) of the subject compound in an aqueous or mixed aqueous/organic solvent system.
Materials:
-
1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility
-
High-purity water
-
pH meter with a suitable electrode
-
Stir plate and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the compound and dissolve it in a known volume of water or a water/co-solvent mixture.
-
Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode. Position the burette containing the standardized HCl solution above the beaker.
-
Acidification: Titrate the sample solution with the standardized HCl to a pH below the expected pKa (e.g., pH 2) to ensure the compound is fully protonated.
-
Back Titration: Titrate the acidified solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point of the titration curve, where half of the protonated compound has been neutralized.
Synthesis
The synthesis of 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through a multi-step process starting from commercially available materials. A general synthetic route is outlined below, based on established methods for related pyrazolo[3,4-d]pyrimidines.
Experimental Workflow:
Role in Signaling Pathways
Substituted pyrazolo[3,4-d]pyrimidines are well-established as inhibitors of protein kinases. 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine, commonly known as PP1, is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases. It also exhibits inhibitory activity against other kinases, such as Abl and the epidermal growth factor receptor (EGFR) kinase.
The basic nature of the 4-amino group is crucial for its inhibitory activity, as it often forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket. By occupying the ATP-binding site, the compound prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signaling cascades that are often dysregulated in diseases like cancer.
Conclusion
1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a basic heterocyclic compound with significant potential as a pharmacological tool and a scaffold for drug discovery. Its basicity is a key feature that influences its physicochemical and biological properties. This guide provides a foundational understanding of this compound, which can aid researchers in its further investigation and application. The provided experimental protocols offer a starting point for the detailed characterization of this and related molecules.
References
The Role of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1) in Cellular Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, commonly known as PP1, is a potent and selective, ATP-competitive inhibitor of the Src family of non-receptor protein tyrosine kinases.[1][2] This pyrazolopyrimidine compound has become an invaluable tool in dissecting a multitude of cellular signaling pathways, owing to its high affinity for specific kinases.[1] This technical guide provides an in-depth analysis of the signaling pathways modulated by PP1, supported by quantitative data, experimental methodologies, and visual representations of the molecular interactions.
Core Mechanism of Action
PP1 primarily functions by competitively binding to the ATP-binding site of Src family kinases, thereby preventing the phosphorylation of their downstream targets.[1] This action effectively abrogates the signaling cascades that regulate a wide array of cellular processes, including cell proliferation, adhesion, migration, and apoptosis.[1]
Key Signaling Pathways Modulated by PP1
PP1 has been demonstrated to be a potent inhibitor of several critical signaling pathways implicated in both normal physiological processes and pathological conditions, particularly cancer.
Src Family Kinase (SFK) Signaling Pathway
PP1 exhibits high selectivity for several members of the Src family kinases.[1] Its inhibitory activity is most pronounced against Lck and Fyn, with lower nanomolar efficacy.[1] The disruption of SFK signaling by PP1 has profound effects on downstream cellular events.
Quantitative Data: Inhibitory Potency of PP1 against Src Family Kinases
| Kinase | IC50 Value |
| Lck | 5 nM[2][3] |
| Fyn | 6 nM[2][3] |
| Hck | 20 nM[2][3] |
| Src | 170 nM[2][3] |
Experimental Protocol: In Vitro Kinase Assay
A typical in vitro kinase assay to determine the IC50 values of PP1 involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human Src family kinases (e.g., Lck, Fyn) and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a suitable kinase buffer.
-
Inhibitor Dilution: PP1 is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and varying concentrations of PP1 are incubated with ATP (often radiolabeled, e.g., [γ-³²P]ATP) to initiate the phosphorylation reaction.
-
Quantification: The amount of phosphorylated substrate is quantified, typically by measuring the incorporation of the radiolabel.
-
IC50 Calculation: The concentration of PP1 that inhibits 50% of the kinase activity is determined by plotting the percentage of inhibition against the inhibitor concentration.
Figure 1: Inhibition of Src Family Kinases by PP1.
c-Kit Signaling Pathway
PP1 has been shown to inhibit the stem cell factor (SCF)-induced autophosphorylation of the c-Kit receptor tyrosine kinase.[4][5] This inhibition leads to the blockade of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and Akt pathways, ultimately abrogating cell proliferation.[4][5] PP1 is also effective against constitutively active mutant forms of c-Kit found in certain malignancies.[4][5]
Quantitative Data: Inhibition of c-Kit and Downstream Effectors
| Target/Process | IC50 Value / Effect |
| c-Kit | ~75 nM[5] |
| SCF-induced proliferation of M07e cells | 0.5–1 µM[5] |
Experimental Protocol: Cellular c-Kit Autophosphorylation Assay
-
Cell Culture: A suitable cell line expressing c-Kit (e.g., M07e cells) is cultured.
-
Treatment: Cells are pre-incubated with varying concentrations of PP1 before stimulation with SCF.
-
Lysis and Immunoprecipitation: Cells are lysed, and c-Kit is immunoprecipitated from the cell lysates using an anti-c-Kit antibody.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-phosphotyrosine antibody to detect the level of c-Kit autophosphorylation.
-
Analysis: The intensity of the phosphotyrosine signal is quantified to determine the inhibitory effect of PP1.
Figure 2: PP1 Inhibition of the c-Kit Signaling Pathway.
Bcr-Abl Signaling Pathway
In addition to its effects on Src and c-Kit, PP1 also inhibits the kinase activity of the Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia.[4] This inhibition leads to a reduction in the constitutive activation of downstream effectors such as STAT5 and MAPK, ultimately triggering apoptosis in Bcr-Abl expressing cells.[4][5]
Quantitative Data: Inhibition of Bcr-Abl
| Target | IC50 Value |
| Bcr-Abl | ~1 µM[5] |
Experimental Protocol: In Vitro Bcr-Abl Kinase Assay
-
Enzyme and Substrate: Recombinant Bcr-Abl protein and a suitable peptide substrate are used.
-
Inhibitor Addition: PP1 is added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP.
-
Detection: The level of substrate phosphorylation is measured, often using a phosphospecific antibody in an ELISA format or by detecting the consumption of ATP.
-
IC50 Determination: The concentration of PP1 required to inhibit 50% of Bcr-Abl kinase activity is calculated.
Figure 3: PP1 Mediated Inhibition of Bcr-Abl Signaling.
TGF-β Receptor Signaling Pathway
Interestingly, PP1 can also block cellular responses mediated by Transforming Growth Factor-beta (TGF-β) by directly inhibiting the type I TGF-β receptor (also known as ALK5).[2][3] This inhibitory action appears to be independent of its effects on Src signaling.[2]
Quantitative Data: Inhibition of TGF-β Type I Receptor
| Target | IC50 Value |
| Type I TGF-β Receptor | 50 nM[2][3] |
Experimental Protocol: TGF-β-Mediated Reporter Gene Assay
-
Cell Transfection: Cells are co-transfected with a TGF-β responsive reporter construct (e.g., containing Smad binding elements driving luciferase expression) and a constitutively active TGF-β type I receptor.
-
Inhibitor Treatment: The transfected cells are treated with different concentrations of PP1.
-
Luciferase Assay: After a suitable incubation period, the cells are lysed, and luciferase activity is measured.
-
Data Analysis: The reduction in luciferase activity in the presence of PP1 indicates the inhibition of the TGF-β signaling pathway.
Figure 4: Direct Inhibition of TGF-β Receptor I by PP1.
Off-Target Effects and Selectivity
While PP1 is relatively selective for Src family kinases, it is important to note its inhibitory activity against other kinases, especially at higher concentrations.[3]
Quantitative Data: Selectivity Profile of PP1
| Kinase | IC50 Value |
| Platelet-Derived Growth Factor Receptor (PDGFR) | 75 - 100 nM[3] |
| RET Tyrosine Kinase | 75 - 100 nM[3] |
| Epidermal Growth Factor Receptor (EGFR) | 0.25 µM[3] |
| Janus-Activated Kinase 2 (JAK2) | > 50 µM[3] |
| Zeta-Chain-Associated Protein Kinase 70 (ZAP70) | > 100 µM[3] |
Conclusion
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1) is a versatile and potent inhibitor of several key signaling pathways, most notably the Src family kinase pathway. Its well-characterized inhibitory profile against c-Kit, Bcr-Abl, and TGF-β receptors further underscores its utility as a research tool and a potential scaffold for the development of targeted therapeutics. Researchers employing PP1 should be mindful of its selectivity profile to ensure accurate interpretation of experimental results. The detailed methodologies and pathway diagrams provided in this guide serve as a comprehensive resource for professionals in the fields of cell biology, oncology, and drug discovery.
References
Unveiling the Kinase Targets of 1-tert-butyl-3-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine (PP1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the kinase inhibitory profile of the compound 1-tert-butyl-3-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine, widely known in the scientific community as PP1 . This pyrazolopyrimidine derivative has been instrumental in the study of cellular signaling pathways due to its potent and selective inhibition of specific protein kinases. This document summarizes its primary and secondary kinase targets, presents quantitative inhibitory data, details the experimental methodologies for kinase activity assessment, and visualizes the key signaling pathways influenced by this inhibitor.
Introduction
1-tert-butyl-3-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine (PP1) is a potent, ATP-competitive inhibitor that has gained prominence for its high affinity towards the Src family of non-receptor tyrosine kinases.[1] Its selectivity has made it a valuable tool for dissecting the roles of these kinases in a multitude of cellular processes, including proliferation, differentiation, migration, and survival. This guide serves as a comprehensive resource for researchers employing PP1 in their studies, providing a detailed overview of its known molecular targets and the experimental basis for these findings.
Kinase Target Profile of PP1
The inhibitory activity of PP1 has been characterized against a wide array of protein kinases. The following tables summarize the quantitative data, primarily as half-maximal inhibitory concentrations (IC50), for its key targets.
Table 1: Primary Kinase Targets of PP1 (Src Family Kinases)
| Kinase | IC50 (nM) |
| Lck (p56lck) | 5[1][2] |
| FynT (p59fynT) | 6[1][2] |
| Hck | 20[1] |
| Src | 170[3] |
Table 2: Secondary Kinase Targets of PP1
| Kinase | IC50 (nM) |
| c-Kit | Moderately inhibits[4] |
| Bcr-Abl | Moderately inhibits[4] |
| PDGF Receptors | Moderately inhibits |
| RET-derived oncoproteins | Moderately inhibits |
| Csk | Moderately inhibits |
| p38 MAP Kinase | Moderately inhibits |
| TGF-β Type I Receptors | 50[3] |
| EGFR | 250[2] |
Table 3: Kinases with Low Sensitivity to PP1
| Kinase | IC50 (µM) |
| ZAP-70 | > 100[2][5] |
| JAK2 | > 50[2][5] |
Experimental Protocols: Kinase Inhibition Assay
The determination of the kinase inhibitory activity of PP1, as reported in the cited literature, typically involves an in vitro kinase assay. The following is a generalized protocol based on standard methodologies for this type of experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of PP1 against a specific protein kinase.
Materials:
-
Recombinant active protein kinase
-
Specific peptide or protein substrate for the kinase
-
Adenosine triphosphate (ATP), radio-labeled ([γ-32P]ATP) or cold
-
PP1 (dissolved in a suitable solvent, e.g., DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Phosphocellulose paper or other capture medium
-
Scintillation counter or detection system for non-radioactive methods
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of PP1 in the kinase reaction buffer.
-
Prepare a solution of the kinase and its substrate in the reaction buffer.
-
Prepare the ATP solution (containing a tracer amount of [γ-32P]ATP if using the radioactive method).
-
-
Kinase Reaction:
-
In a microcentrifuge tube or a well of a microplate, combine the kinase, substrate, and the diluted PP1 (or vehicle control).
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution.
-
Allow the reaction to proceed for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction and Detection:
-
Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive methods, detection would depend on the specific assay format (e.g., fluorescence, luminescence, or antibody-based detection).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each PP1 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the PP1 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualization of Cellular Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by PP1 and a typical workflow for kinase inhibitor profiling.
References
The Rise of Pyrazolopyrimidines: A Technical Guide to Their Inhibition of Cancer-Driving Kinases
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted cancer therapies has illuminated the critical role of protein kinases in oncogenic signaling. Among the burgeoning classes of small molecule inhibitors, pyrazolopyrimidines have emerged as a privileged scaffold, demonstrating remarkable efficacy and versatility in targeting a spectrum of cancer-associated kinases. This in-depth technical guide provides a comprehensive review of pyrazolopyrimidine inhibitors in cancer research, detailing their targeted signaling pathways, summarizing key quantitative data, and outlining the experimental protocols crucial for their evaluation.
Core Signaling Pathways Targeted by Pyrazolopyrimidine Inhibitors
Pyrazolopyrimidine derivatives have been extensively investigated as inhibitors of several key kinase families implicated in cancer progression, most notably the SRC family, ABL kinase, and the Janus kinases (JAKs). Their structural resemblance to the adenine core of ATP allows them to competitively bind to the ATP-binding pocket of these kinases, thereby blocking their catalytic activity and disrupting downstream signaling cascades that drive cell proliferation, survival, and migration.
The SRC Signaling Pathway
The SRC family of non-receptor tyrosine kinases are pivotal regulators of numerous cellular processes, and their aberrant activation is a frequent event in many human cancers. Pyrazolopyrimidine inhibitors effectively abrogate SRC-mediated signaling, impacting downstream pathways that control cell growth and invasion.
The BCR-ABL Signaling Pathway
The fusion protein BCR-ABL, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML). Pyrazolopyrimidine-based inhibitors have shown efficacy in targeting the ABL kinase domain, thereby inhibiting the downstream pathways responsible for the leukemic phenotype.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in various cancers, particularly hematological malignancies. Pyrazolopyrimidine inhibitors targeting JAKs can block the phosphorylation and activation of STAT proteins, leading to reduced expression of genes involved in cell survival and proliferation.
Quantitative Data Summary
The potency and selectivity of pyrazolopyrimidine inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) against specific kinases and their anti-proliferative effects on cancer cell lines (GI50 or EC50). The following tables summarize representative data for various pyrazolopyrimidine derivatives.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazolopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 4 | EGFR | 0.054 | |
| Compound 15 | EGFR | 0.135 | |
| Compound 16 | EGFR | 0.034 | |
| Compound 6s | CDK2 | 0.45 | |
| Compound 6t | CDK2 | 0.09 | |
| Compound 6s | TRKA | 0.23 | |
| Compound 6t | TRKA | 0.45 | |
| Compound 6 | CDK2/cyclinA | 0.76 | |
| 1-NA-PP1 | PKD1 | ~0.1 | |
| IKK-16 | PKD1 | ~0.1 |
Table 2: Anti-proliferative Activity of Selected Pyrazolopyrimidine Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50/GI50/EC50 (µM) | Reference |
| Compound 15 | NCI-60 Panel | GI50 | 0.018 - 9.98 | |
| Compound 16 | NCI-60 Panel | GI50 | 0.018 - 9.98 | |
| Compound 15 | DOX/MDA-MB-468 | IC50 | 0.267 | |
| Compound 16 | DOX/MDA-MB-468 | IC50 | 0.844 | |
| Compound 7j | MCF7 | EC50 | 12 | |
| Compound 7k | MCF7 | EC50 | 12 | |
| Compound 6 | SF-539 | IC50 | 11.1 |
Key Experimental Protocols
The evaluation of pyrazolopyrimidine inhibitors involves a standardized workflow, from initial enzymatic assays to cellular and in vivo studies.
In Vitro Kinase Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 2 mM DTT, and 1% DMSO.
-
Compound Addition: The pyrazolopyrimidine inhibitor is added to the reaction mixture at various concentrations (typically in a 10-point, 1:3 dilution series starting from 10 µM).
-
Enzyme and Substrate Addition: The recombinant target kinase (e.g., SRC) and a suitable substrate (e.g., poly [Glu, Tyr] 4:1) are added to the mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-33P]ATP.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 2 hours).
-
Termination and Detection: The reaction is stopped, and the incorporation of 33P into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF7, MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazolopyrimidine inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and GI50/EC50 values are determined.
Western Blot Analysis for Target Phosphorylation
This technique is used to confirm that the inhibitor is hitting its intended target within the cell by assessing the phosphorylation status of the kinase or its downstream substrates.
-
Cell Lysis: Cancer cells treated with the pyrazolopyrimidine inhibitor are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-SRC).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is often stripped and re-probed with an antibody for the total protein as a loading control.
-
Densitometry Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Conclusion
Pyrazolopyrimidines represent a highly promising and adaptable scaffold for the development of targeted cancer therapies. Their ability to potently and often selectively inhibit key oncogenic kinases like SRC, ABL, and JAKs underscores their therapeutic potential. A thorough understanding of their mechanism of action, coupled with rigorous in vitro and cellular evaluation using the detailed protocols outlined in this guide, is essential for advancing these compounds through the drug discovery pipeline and ultimately into clinical applications for the benefit of cancer patients. The continued exploration of structure-activity relationships and the application of robust experimental workflows will undoubtedly lead to the development of next-generation pyrazolopyrimidine inhibitors with improved efficacy and safety profiles.
The Selectivity Profile of Protein Phosphatase 1: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Protein Phosphatase 1 (PP1) is a major eukaryotic serine/threonine phosphatase responsible for a significant portion of dephosphorylation events within the cell.[1] Its activity is implicated in a vast array of cellular processes, including glycogen metabolism, cell cycle progression, muscle contraction, and neuronal signaling.[2][3] The catalytic subunit of PP1 (PP1c), however, shows limited intrinsic substrate specificity.[1][4] The remarkable selectivity of PP1 in a cellular context is achieved through its association with a diverse array of over 200 PP1-Interacting Proteins (PIPs), also known as regulatory subunits.[4][5] These PIPs assemble with the catalytic subunit to form distinct holoenzymes, each with a unique subcellular location, substrate preference, and regulatory mechanism.[5] This guide provides an in-depth overview of the PP1 selectivity profile, detailing its molecular basis, key signaling roles, and the experimental methodologies used for its characterization.
Mechanisms of PP1 Selectivity
The specificity of PP1 is not determined by the catalytic subunit alone but by the formation of highly specific holoenzyme complexes. This paradigm is central to understanding its function.
-
Regulatory Subunits (PIPs): These are the primary determinants of PP1 selectivity. They function by targeting the PP1c to specific subcellular compartments, such as glycogen particles, myofibrils, or the nucleus, thereby placing the phosphatase in proximity to its intended substrates.[6][7] Many PIPs contain a conserved "RVxF" motif that docks into a hydrophobic groove on PP1c, an interaction crucial for holoenzyme formation.[5] Beyond simple tethering, regulatory subunits can also allosterically modify the active site, creating a composite surface that confers sequence-specific recognition of substrates.[4] For instance, the Phactr1/PP1 holoenzyme remodels PP1's substrate-binding groove to specifically recognize cytoskeletal substrates like IRSp53.[4]
-
Inhibitory Proteins: A class of endogenous proteins directly binds to and inhibits the PP1 catalytic subunit. These inhibitors, such as Inhibitor-1 and DARPP-32, are often regulated by phosphorylation, providing another layer of control over PP1 activity.[8] This ensures that free, untargeted PP1c activity is kept low, preventing promiscuous dephosphorylation.
Quantitative Selectivity Data
The quantitative assessment of inhibitors and substrates is critical for both basic research and therapeutic development. The following tables summarize key data regarding the selectivity of compounds targeting PP1.
Table 1: Selectivity of Small Molecule Inhibitors
Many natural toxins and synthetic compounds inhibit PP1. Their selectivity is often assessed by comparing their potency against the closely related phosphatase, PP2A. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Inhibitor | PP1 IC50 | PP2A IC50 | Selectivity (PP2A/PP1) |
| Calyculin A | ~2 nM[9] | ~0.5-1.0 nM[9] | ~0.25 - 0.5 |
| Okadaic Acid | ~15-20 nM[9] | ~0.1 nM[9] | ~0.005 - 0.007 |
| Endothall | 5.0 µM[9] | 90 nM[9] | 0.018 |
| Tellimagrandin I | 0.20 µM[10] | 19.6 µM[11] | ~98 |
| Mahtabin A | 0.23 µM[11] | 18.9 µM[11] | ~82 |
| Praecoxin B | 0.24 µM[11] | 19.4 µM[11] | ~81 |
Note: Lower IC50 values indicate higher potency. Selectivity is calculated as the ratio of IC50 for PP2A to PP1; a value > 1 indicates selectivity for PP1, while a value < 1 indicates selectivity for PP2A.
Table 2: Substrate Specificity of Representative PP1 Holoenzymes
The substrate specificity of a PP1 holoenzyme is fundamentally different from that of the free catalytic subunit. This table highlights some well-characterized holoenzymes and their specific substrates. While comprehensive kinetic data (Km, kcat) is sparse in aggregated forms, the specificity is well-established.
| Holoenzyme (PP1c + PIP) | Subcellular Localization | Key Substrates | Biological Process |
| G-Subunits (e.g., PPP1R3A/GM, PPP1R3G) | Glycogen Particles[6][12] | Glycogen Synthase (GS), Glycogen Phosphorylase (GP)[6][13] | Glycogen Metabolism[2] |
| Myosin Phosphatase (MYPT1) | Myofibrils | Myosin Light Chain | Muscle Contraction |
| Phactr1 | Cytoskeleton | IRSp53, Spectrin αII[4] | Cytoskeletal Regulation[4] |
| PPP1R3G | Nucleus[5] | RIPK1[5] | Regulation of Necroptosis |
| Various | Multiple | Raf1, MEK1/2[3][14] | MAPK Signaling[15] |
Key Signaling Pathways Regulated by PP1
PP1's influence is widespread. Below are two examples of signaling pathways where PP1's selective dephosphorylation activity is critical.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell growth and differentiation. PP1 acts at multiple levels to downregulate this cascade. It directly dephosphorylates and regulates key kinases such as Raf1 and MEK1/2.[3][5]
Caption: PP1-mediated dephosphorylation negatively regulates the MAPK/ERK signaling cascade.
Glycogen Metabolism Pathway
PP1 is essential for the hormonal control of glycogen synthesis and breakdown. In response to insulin, PP1 activity is increased. PP1 holoenzymes containing glycogen-targeting subunits (G-subunits) dephosphorylate and thereby activate Glycogen Synthase (GS) while simultaneously dephosphorylating and inactivating Glycogen Phosphorylase (GP), promoting the storage of glucose as glycogen.[6][12]
Caption: Reciprocal regulation of glycogen metabolism by PP1 and PKA signaling pathways.
Experimental Protocols for Determining Selectivity
A variety of biochemical and cell-based assays are employed to dissect the selectivity profile of PP1 holoenzymes.
Protocol 1: In Vitro Phosphatase Activity Assay (using pNPP)
This colorimetric assay provides a simple, robust method for measuring general phosphatase activity, often used for screening inhibitors.
Principle: The artificial substrate para-nitrophenyl phosphate (pNPP), which is colorless, is dephosphorylated to para-nitrophenol (pNP).[16] Under alkaline conditions (created by the stop solution), pNP is a vibrant yellow compound that can be quantified by measuring its absorbance at 405 nm.[16][17]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer compatible with PP1 activity (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl₂, 1 mM MnCl₂, 0.1% β-mercaptoethanol).[8]
-
Enzyme Solution: Dilute recombinant PP1c or purified holoenzyme in assay buffer to the desired working concentration.
-
Substrate Solution: Prepare a stock solution of pNPP in assay buffer.
-
Inhibitor Stocks: Dissolve inhibitors in a suitable solvent (e.g., DMSO) to create concentrated stock solutions.
-
Stop Solution: Prepare an alkaline solution (e.g., 1 M NaOH) to terminate the reaction and develop the color.[16]
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
For inhibitor studies, add serial dilutions of the inhibitor compound. Add an equivalent volume of solvent (e.g., DMSO) to control wells.
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.[8]
-
Initiate the reaction by adding the pNPP substrate solution to all wells.[16]
-
Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a defined period (e.g., 15-60 minutes).[16][18]
-
Stop the reaction by adding the stop solution to each well.[16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Plot the reaction rate (absorbance) against the inhibitor concentration and fit the data using a suitable model (e.g., one-site competition) to determine the IC50 value.
-
Caption: Workflow for an in vitro phosphatase inhibitor assay using the pNPP substrate.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify PP1-PIP Interactions
Co-IP is a cornerstone technique for validating interactions between PP1c and its putative regulatory subunits in a cellular context.
Principle: An antibody specific to a "bait" protein (e.g., a FLAG-tagged PIP) is used to capture the bait from a cell lysate. If the bait protein is in a stable complex with a "prey" protein (e.g., endogenous PP1c), the prey will be pulled down as well. The presence of the prey is then detected by Western blotting.[19]
Methodology:
-
Cell Lysate Preparation:
-
Culture and transfect cells with a plasmid encoding the tagged bait protein (e.g., Myc-PIP).
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer containing 1% NP-40) supplemented with protease and phosphatase inhibitors.[20]
-
Clarify the lysate by centrifugation to pellet insoluble debris.[19]
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G-coupled beads to reduce non-specific binding.[20]
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein's tag (e.g., anti-Myc antibody) overnight at 4°C with gentle rotation.[20]
-
Capture the immune complexes by adding fresh Protein A/G beads and incubating for another 2-4 hours.[20]
-
-
Washing and Elution:
-
Analysis:
-
Resolve the eluted proteins using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot analysis using a primary antibody against the prey protein (e.g., anti-PP1c) to confirm its presence in the immunoprecipitated complex.
-
Protocol 3: Proximity-Dependent Biotinylation (APEX2) for Substrate Identification
This advanced proteomics approach allows for the identification of transient or weak interactors, including direct substrates of a specific PP1 holoenzyme, within their native cellular environment.
Principle: The protein of interest (e.g., a specific PIP) is fused to an engineered ascorbate peroxidase, APEX2.[21] Upon addition of biotin-phenol and a brief pulse of hydrogen peroxide (H₂O₂), APEX2 generates highly reactive biotin-phenoxyl radicals. These radicals covalently label nearby proteins (within a radius of ~20 nm) with biotin.[21][22] Biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry.
Methodology:
-
Cell Line Generation: Generate a stable cell line expressing the APEX2-fusion protein of interest (e.g., APEX2-PPP1R3G).
-
Proximity Labeling:
-
Protein Enrichment and Digestion:
-
Lyse the cells under denaturing conditions (e.g., RIPA buffer with SDS) to stop all enzymatic activity.
-
Enrich the biotinylated proteins from the lysate using streptavidin-conjugated magnetic beads.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Perform on-bead digestion of the captured proteins using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins. Substrates and direct interactors of the specific PP1 holoenzyme will be significantly enriched in the APEX2-PIP sample compared to controls (e.g., APEX2 alone).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Protein phosphatase 1 - Wikipedia [en.wikipedia.org]
- 3. Interrogating PP1 Activity in the MAPK Pathway with Optimized PP1‐Disrupting Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A strategy to disentangle direct and indirect effects on (de)phosphorylation by chemical modulators of the phosphatase PP1 in complex cellular context ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04746F [pubs.rsc.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of protein phosphatase-1 and -2A by ellagitannins: structure-inhibitory potency relationships and influences on cellular systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Regulation and function of the muscle glycogen-targeting subunit of protein phosphatase 1 (GM) in human muscle cells depends on the COOH-terminal region and glycogen content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Interrogating PP1 Activity in the MAPK Pathway with Optimized PP1-Disrupting Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciencellonline.com [sciencellonline.com]
- 19. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 20. Co-immunoprecipitation [bio-protocol.org]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
Unraveling the Biological Tapestry of a Potent Kinase Inhibitor: A Technical Guide to 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, commonly known as PP1, is a potent and selective, ATP-competitive inhibitor of the Src family of protein tyrosine kinases. This pyrazolopyrimidine compound has become an invaluable tool in cellular biology and cancer research for dissecting signaling pathways and validating potential therapeutic targets. This technical guide provides a comprehensive overview of the biological activities of PP1, including quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the signaling pathways it modulates.
Quantitative Biological Activity
The inhibitory activity of PP1 has been characterized against a range of protein kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.
| Target Kinase | IC50 (nM) | Reference(s) |
| Lck | 5 | [1][2][3] |
| FynT | 6 | [1][2][3] |
| Hck | 20 | [1][2] |
| Src | 170 | [1][2] |
| c-Kit | ~75 | [2] |
| TGF-β Type I Receptor (ALK5) | 50 | [3] |
| Bcr-Abl | 1000 | [2] |
| Target Kinase | IC50 (µM) | Reference(s) |
| EGFR | 0.25 | [2] |
| JAK2 | >50 | [2][3] |
| ZAP-70 | >100 | [3] |
Mechanism of Action
PP1 functions as a reversible and ATP-competitive inhibitor, primarily targeting the Src family of non-receptor tyrosine kinases.[1] Its pyrazolopyrimidine core mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of the kinase domain. This binding event prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signaling cascades crucial for cell proliferation, survival, and migration.[1]
Key Signaling Pathways Modulated by PP1
PP1 has been demonstrated to interfere with several critical signaling pathways implicated in normal cellular function and in the pathogenesis of various diseases, particularly cancer.
Src Family Kinase Signaling Pathway
Src family kinases (SFKs), including Src, Lck, Fyn, and Hck, are central players in a multitude of cellular processes. PP1's potent inhibition of these kinases disrupts downstream signaling events.
Caption: Inhibition of the Src signaling pathway by PP1.
c-Kit Signaling Pathway
The receptor tyrosine kinase c-Kit is crucial for the development and survival of various cell types. Mutations leading to its constitutive activation are oncogenic. PP1 has been shown to inhibit c-Kit autophosphorylation and downstream signaling.[1]
Caption: Inhibition of the c-Kit signaling pathway by PP1.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML). PP1 has been shown to inhibit the kinase activity of Bcr-Abl.[1]
Caption: Inhibition of the Bcr-Abl signaling pathway by PP1.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a wide range of cellular processes. PP1 can directly inhibit the TGF-β type I receptor (ALK5), thereby blocking downstream Smad-dependent signaling.[3]
Caption: Inhibition of the TGF-β signaling pathway by PP1.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the biological activities of PP1.
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of PP1 against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., Lck, c-Kit)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
PP1 (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and varying concentrations of PP1 (or DMSO as a vehicle control) in kinase reaction buffer.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each PP1 concentration and determine the IC50 value.
Caption: Workflow for an in vitro kinase assay.
Whole-Cell Tyrosine Phosphorylation Assay
This assay measures the effect of PP1 on the overall tyrosine phosphorylation of cellular proteins.
Materials:
-
Cell line of interest (e.g., Jurkat T-cells)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., anti-CD3 antibody for T-cells)
-
PP1 (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phosphotyrosine antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to the desired density.
-
Pre-treat the cells with various concentrations of PP1 or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agent for a short period (e.g., 5-15 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
Analyze the changes in the pattern and intensity of tyrosine-phosphorylated protein bands.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of PP1 on cell viability and proliferation.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Cell culture medium and supplements
-
PP1 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of PP1 or DMSO for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value for cell proliferation inhibition.
Caption: Workflow for a cell proliferation (MTT) assay.
Conclusion
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1) is a well-characterized and highly valuable research tool for the study of protein kinase-mediated signaling pathways. Its potent and selective inhibition of Src family kinases, as well as other important kinases like c-Kit and the TGF-β type I receptor, has provided significant insights into the roles of these enzymes in health and disease. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to facilitate further research and drug discovery efforts centered on these critical cellular regulators.
References
Methodological & Application
Application Notes and Protocols for 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (eCF506/NXP900) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, a compound belonging to the pyrazolopyrimidine class, is a potent and selective inhibitor of Src family kinases (SFKs). A closely related and extensively characterized derivative, known as eCF506 (or NXP900), has emerged as a powerful tool for investigating the roles of Src signaling in cancer biology.[1][2] This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on its application as a Src kinase inhibitor to study cancer cell proliferation, migration, and signaling.
eCF506 distinguishes itself from other multi-kinase inhibitors by locking Src into its native, inactive conformation, thereby inhibiting both its enzymatic activity and its scaffolding functions.[1][3] This mode of action leads to high potency and exceptional selectivity, particularly over ABL kinase, which is a common off-target of many Src inhibitors.[1][2]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of eCF506
| Target Kinase | IC50 (nM) | Selectivity vs. Abl | Reference |
| Src | <0.5 | >950-fold | [1][4] |
| YES | 2.1 | - | [1][4] |
| Fyn | <0.5 | - | [4] |
| Abl | 479 | - | [4] |
| KIT | >100,000 | - | [4] |
| mTOR | >100,000 | - | [4] |
| PDGFRα | >100,000 | - | [4] |
| RET | >100,000 | - | [4] |
Table 2: Cellular Activity of eCF506 in Breast Cancer Cell Lines
| Cell Line | Phenotype | EC50 (nM) | Assay Type | Reference |
| MCF-7 | Proliferation | 9 | Cell Viability Assay | [4] |
| MDA-MB-231 | Proliferation | - | Antiproliferative Effect | [1] |
| MCF-7 | Phospho-Src | - | Western Blot (100 nM) | [1][4] |
| MDA-MB-231 | Phospho-Src | - | Western Blot (100 nM) | [1][4] |
| MCF-7 | Phospho-FAK | - | Western Blot (100 nM) | [1][4] |
| MDA-MB-231 | Phospho-FAK | - | Western Blot (100 nM) | [1][4] |
| - | Cell Motility | - | Scratch-Wound Assay (10 nM) | [1] |
Signaling Pathway
The primary mechanism of action of eCF506 is the inhibition of Src family kinases. Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Upon activation by upstream signals, such as growth factor receptors, Src autophosphorylates at Y419 (Y416 in human Src) in its activation loop.[3] Activated Src then phosphorylates a host of downstream substrates, including Focal Adhesion Kinase (FAK). The formation of the Src-FAK complex is crucial for cell adhesion dynamics and migration. By locking Src in an inactive conformation, eCF506 prevents its autophosphorylation and its interaction with FAK, thereby inhibiting downstream signaling.[1][3]
References
Application Notes and Protocols for In Vitro Protein Phosphatase 1 (PP1) Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an in vitro kinase assay with Protein Phosphatase 1 (PP1), a key serine/threonine phosphatase involved in a multitude of cellular processes.[1][2][3][4][5] Adherence to this protocol will enable the reliable determination of PP1 activity and the evaluation of potential inhibitors, crucial for both basic research and drug discovery.
Introduction to Protein Phosphatase 1 (PP1)
Protein Phosphatase 1 (PP1) is a major eukaryotic serine/threonine phosphatase that plays a critical role in regulating diverse cellular functions, including cell cycle progression, glycogen metabolism, muscle contraction, and neuronal signaling.[2][4][5] The catalytic subunit of PP1 associates with a wide variety of regulatory subunits, which dictate its substrate specificity and subcellular localization.[4][5][6][7] Given its central role in cellular signaling, PP1 is a significant target for therapeutic intervention in various diseases.
Principle of the In Vitro PP1 Assay
The in vitro PP1 assay is designed to measure the enzymatic activity of purified PP1 by quantifying the dephosphorylation of a specific substrate. This is typically achieved by incubating the PP1 enzyme with a phosphorylated substrate and then detecting the amount of product formed (either the dephosphorylated substrate or the released phosphate). The assay can be adapted to screen for and characterize inhibitors of PP1 by measuring the reduction in phosphatase activity in the presence of test compounds.
Commonly used methods for detection include colorimetric, fluorescent, and radioactive assays.[8] Colorimetric assays often utilize a chromogenic substrate like p-nitrophenylphosphate (pNPP) or involve the detection of released inorganic phosphate using reagents like Malachite Green.[8][9][10][11][12][13]
Data Presentation
Table 1: Commonly Used Inhibitors for In Vitro PP1 Assays
This table summarizes the half-maximal inhibitory concentrations (IC50) for several well-characterized PP1 inhibitors. These values can serve as a reference for positive controls in inhibition screening assays.
| Inhibitor | Target Phosphatases | Typical IC50 for PP1 | Reference |
| Okadaic Acid | PP1, PP2A, PP4, PP5, PP6 | 10-15 nM | [14] |
| Calyculin A | PP1, PP2A, PP4, PP5 | Potent, nanomolar range | [1][14][15] |
| Tautomycin | PP1, PP2A | ~1.6 nM | [14] |
| Microcystin-LR | PP1, PP2A, PP4, PP5 | Potent, nanomolar range | [14] |
| Cantharidin | PP1, PP2A | ~170 nM | [15] |
| Inhibitor-2 (I-2) | PP1 | Potent, endogenous inhibitor | [15][16] |
Note: IC50 values can vary depending on the specific assay conditions, substrate, and enzyme concentration.
Experimental Protocols
This section details a generalized protocol for a colorimetric in vitro PP1 assay using a synthetic phosphopeptide substrate and Malachite Green for detection of released inorganic phosphate.[8][9]
Materials and Reagents
-
Purified recombinant PP1 catalytic subunit (PP1c)
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)[17]
-
PP1 Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 2 mM DTT, 1 mM MnCl₂, 0.01% Brij 35[2][18]
-
Malachite Green Reagent A and B (or a commercially available kit)[9][17]
-
Phosphate Standard (e.g., KH₂PO₄) for standard curve[17]
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate[8]
-
Microplate reader capable of measuring absorbance at ~620-650 nm[8]
Experimental Workflow Diagram
Caption: Workflow for the in vitro PP1 colorimetric assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the PP1 Assay Buffer and store it at 4°C.[18] Add MnCl₂ fresh before use.[18]
-
Dilute the purified PP1 enzyme in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the phosphopeptide substrate stock solution in water and dilute it to the final desired concentration in Assay Buffer.
-
Prepare serial dilutions of the test compounds in the Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Prepare a series of phosphate standards (e.g., 0 to 30 µM) by diluting the Phosphate Standard stock in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Diluted PP1 enzyme
-
Test compound dilution or vehicle control
-
-
Include control wells:
-
No Enzyme Control: Assay Buffer, substrate, and vehicle (to measure background).
-
100% Activity Control: Assay Buffer, PP1 enzyme, substrate, and vehicle.
-
Positive Inhibitor Control: Assay Buffer, PP1 enzyme, substrate, and a known PP1 inhibitor (e.g., Okadaic acid).
-
-
Pre-incubate the plate at 30°C for 10-15 minutes to allow the test compounds to interact with the enzyme.[2]
-
Initiate the phosphatase reaction by adding the diluted phosphopeptide substrate to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear phase for the 100% activity control.[8]
-
Stop the reaction by adding the Malachite Green Reagent A, followed by Reagent B, according to the manufacturer's instructions. This reagent will form a colored complex with the free phosphate released during the reaction.[8][9]
-
Allow the color to develop for 15-20 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at approximately 620 nm using a microplate reader.[8]
-
Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.
-
Use the standard curve to determine the concentration of phosphate released in each experimental well.
-
Calculate the percentage of PP1 inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Activity with Compound - Background) / (Activity without Compound - Background))
-
Plot the % Inhibition against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving PP1 in the regulation of glycogen metabolism, a classic example of its function.
Caption: PP1's role in glycogen metabolism regulation.
References
- 1. scbt.com [scbt.com]
- 2. pnas.org [pnas.org]
- 3. scbt.com [scbt.com]
- 4. Protein phosphatase 1 - Wikipedia [en.wikipedia.org]
- 5. Protein Phosphatase 1 [flipper.diff.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Functions and therapeutic potential of protein phosphatase 1: Insights from mouse genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatase Activity Assays & Reagents: R&D Systems [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. 3hbiomedical.com [3hbiomedical.com]
- 12. sciencellonline.com [sciencellonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ser/Thr Phosphatase Assay Kit 1 (K-R-pT-I-R-R) | 17-127 [merckmillipore.com]
- 18. PP1 Phosphatase assay [bio-protocol.org]
Application Notes and Protocols for 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1) in Src Family Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, commonly known as PP1, is a potent and selective, cell-permeable inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1] SFKs play crucial roles in a myriad of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity is frequently implicated in the development and progression of various human cancers, making SFKs attractive targets for therapeutic intervention. These application notes provide detailed protocols for utilizing PP1 as a tool to investigate Src-dependent signaling pathways and to assess its potential as a therapeutic agent.
Data Presentation
The inhibitory activity of PP1 against a panel of protein kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase Target | IC50 (nM) |
| Lck | 5 |
| Fyn | 6 |
| Hck | 20 |
| c-Src | 170 |
| c-Kit | ~75 |
| EGFR | 250 |
| JAK2 | >50,000 |
| ZAP-70 | >100,000 |
Note: Data compiled from multiple sources. Actual IC50 values may vary depending on experimental conditions.
Signaling Pathways
Src family kinases are key nodes in numerous signaling pathways. Inhibition of Src with PP1 can be expected to impact these downstream cascades. A simplified representation of the Src signaling pathway is depicted below.
Caption: Simplified Src signaling pathway and its downstream effectors.
Experimental Protocols
Preparation of PP1 Stock Solution
Objective: To prepare a concentrated stock solution of PP1 for use in biochemical and cellular assays.
Materials:
-
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the PP1 powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of PP1 powder in DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 2.81 mg of PP1 (Molecular Weight: 281.36 g/mol ) in 1 ml of DMSO.
-
Vortex the solution until the PP1 is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µl) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
In Vitro Src Kinase Assay
Objective: To determine the inhibitory effect of PP1 on the enzymatic activity of purified Src kinase.
Materials:
-
Recombinant active Src kinase
-
Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
PP1 stock solution (10 mM in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well white opaque microplates
Procedure:
-
Prepare serial dilutions of PP1 in kinase assay buffer to achieve the desired final concentrations. Include a DMSO-only control.
-
In a 96-well plate, add 2 µl of the diluted PP1 or DMSO control.
-
Add 2 µl of Src kinase solution (concentration to be optimized based on the manufacturer's instructions).
-
Add 2 µl of a mixture of the peptide substrate and ATP to initiate the kinase reaction. The final concentrations of substrate and ATP should be at or near their respective Km values for Src.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each PP1 concentration relative to the DMSO control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Inhibition of Src Phosphorylation
Objective: To assess the ability of PP1 to inhibit the autophosphorylation of Src at Tyr416 in a cellular context.
Materials:
-
Human cancer cell line with active Src signaling (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PP1 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of PP1 (e.g., 0, 1, 5, 10 µM) in complete medium for a specified time (e.g., 2 hours). Include a DMSO-only control.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysates to microcentrifuge tubes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.
-
Probe the membrane with the anti-phospho-Src (Tyr416) antibody.
-
Strip the membrane and re-probe with the anti-total Src antibody as a loading control.
-
Develop the blots using a chemiluminescent substrate and visualize the bands.
-
Quantify the band intensities to determine the dose-dependent inhibition of Src phosphorylation.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the activity of PP1 as a Src family kinase inhibitor.
Caption: A logical workflow for characterizing a Src kinase inhibitor.
References
Application Notes and Protocols: Detection of p-Src Inhibition by PP1 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src, a non-receptor tyrosine kinase, is a critical signaling molecule involved in the regulation of various cellular processes, including proliferation, differentiation, motility, and adhesion.[1] The activity of Src is tightly regulated by phosphorylation. Phosphorylation at Tyrosine 416 (Tyr416) in the activation loop of the kinase domain leads to its activation, while phosphorylation at Tyrosine 527 in the C-terminal tail by C-terminal Src kinase (Csk) results in an inactive conformation.[2][3] Dysregulation of Src activity, often through overexpression or constitutive activation, has been implicated in the development and progression of cancer.[1]
PP1, a pyrazolopyrimidine compound, is a potent and selective inhibitor of the Src family of tyrosine kinases.[4] It exerts its inhibitory effect by competing with ATP for the kinase domain, thereby preventing the autophosphorylation and activation of Src. This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation of Src at Tyr416 (p-Src) and to assess the inhibitory effect of PP1.
Signaling Pathway
The activation of Src is a key event in numerous signaling cascades initiated by receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Upon activation, Src phosphorylates a multitude of downstream substrates, leading to the activation of pathways such as the Ras-MAPK, PI3K/Akt, and FAK signaling pathways, which in turn regulate cellular functions. PP1 acts by directly inhibiting the kinase activity of Src, thereby preventing the phosphorylation of its downstream targets.
References
Application Notes and Protocols for 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, commonly known as PP1, is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases. This family of kinases, which includes Src, Lck, Fyn, and Hck, plays a crucial role in regulating a multitude of cellular processes, including cell proliferation, differentiation, survival, and migration. Dysregulation of Src family kinase activity is frequently observed in various human cancers, making them attractive targets for therapeutic intervention. PP1 acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of downstream substrates. These application notes provide detailed protocols for utilizing PP1 in common cell-based assays to investigate its effects on cell viability and to confirm its mechanism of action by assessing Src kinase inhibition.
Data Presentation
The inhibitory activity of PP1 has been characterized against several kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for PP1 against key Src family kinases and other related kinases.
| Kinase | IC50 (nM) |
| Lck | 5[1][2][3] |
| Fyn | 6[1][2][3] |
| Hck | 20[2][3] |
| Src | 170[2][3] |
| KIT | ~75 |
| PDGFR | ~100 |
| RET | ~100 |
| EGFR | 250[3] |
| JAK2 | >50,000[3] |
| ZAP-70 | >100,000[3] |
Experimental Protocols
Cell Viability Assay using the MTS Method
This protocol describes a method to assess the effect of PP1 on the viability of a cancer cell line, such as the human breast adenocarcinoma cell line MDA-MB-231, using a colorimetric MTS assay.
Materials:
-
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1)
-
MDA-MB-231 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of PP1 in sterile DMSO.
-
Prepare serial dilutions of PP1 in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest PP1 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared PP1 dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the PP1 concentration to determine the IC50 value.
-
MTS Cell Viability Assay Workflow
Western Blot Analysis of Src Phosphorylation
This protocol describes how to assess the inhibitory effect of PP1 on the autophosphorylation of Src kinase at tyrosine 416 (p-Src Y416), a marker of its activation.
Materials:
-
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1)
-
Cancer cell line known to have active Src signaling (e.g., MDA-MB-231)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of PP1 (e.g., 1, 5, 10 µM) or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src.
-
Western Blot Workflow for p-Src
Signaling Pathway
PP1 exerts its cellular effects primarily through the inhibition of Src family kinases. The diagram below illustrates a simplified signaling pathway that is inhibited by PP1. Upon activation by various upstream signals (e.g., growth factor receptors), Src kinase autophosphorylates and subsequently phosphorylates a wide range of downstream effector proteins. These include proteins involved in cell proliferation (e.g., Ras/MAPK pathway), survival (e.g., PI3K/Akt pathway), and migration/invasion (e.g., FAK and paxillin). By inhibiting Src, PP1 effectively blocks these downstream signaling cascades, leading to reduced cell proliferation, induction of apoptosis, and decreased cell motility.
Inhibition of Src Signaling by PP1
References
Application Notes and Protocols: 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1) as a Chemical Probe for Kinase Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly known as PP1, is a potent and selective ATP-competitive inhibitor of the Src family of protein tyrosine kinases.[1][2][3] Its pyrazolo[3,4-d]pyrimidine scaffold mimics the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases. This characteristic has made PP1 a valuable chemical probe for elucidating the roles of Src family kinases and other susceptible kinases in various signaling pathways. These pathways are often implicated in cancer, immune regulation, and other physiological and pathological processes. This document provides detailed application notes and experimental protocols for the effective use of PP1 in kinase research.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Synonyms | PP1, AGL 1872, EI 275 |
| CAS Number | 172889-26-8 |
| Molecular Formula | C₁₆H₁₉N₅ |
| Molecular Weight | 281.36 g/mol |
| Solubility | Soluble in DMSO (to 10 mM) and ethanol (to 10 mM).[4] |
Data Presentation: Kinase Inhibition Profile
PP1 exhibits high affinity for several members of the Src family of kinases. However, it is important to note that it is not entirely specific and can inhibit other kinases, particularly at higher concentrations. The following table summarizes the in vitro inhibitory activity of PP1 against a panel of kinases.
| Kinase Target | IC₅₀ (nM) | Notes |
| Src Family Kinases | ||
| Lck | 5 | Potent inhibition.[1][2][5] |
| FynT | 6 | Potent inhibition.[1][2][5] |
| Hck | 20 | Potent inhibition.[1][3] |
| Src | 170 | Moderate inhibition.[1][5] |
| Other Kinases | ||
| TGF-β Type I Receptor | 50 | Direct inhibition, unrelated to Src signaling.[1][5] |
| c-Kit | ~75 | Moderate inhibition.[6] |
| PDGFR | 75 - 100 | Moderate inhibition.[5] |
| RET | 75 - 100 | Moderate inhibition.[5] |
| EGFR | 250 | Weaker inhibition.[1][2] |
| Bcr-Abl | 1000 | Weaker inhibition.[6] |
| JAK2 | > 50,000 | Very weak to no inhibition.[1][2] |
| ZAP-70 | > 100,000 | Very weak to no inhibition.[2][5] |
Experimental Protocols
In Vitro Kinase Assay
This protocol describes a general method to assess the inhibitory activity of PP1 against a purified kinase in vitro.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
PP1 (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
ATP
-
96-well plates
-
Phosphocellulose paper or other capture method for radiolabelled assays
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, purified kinase, and substrate.
-
Serial Dilution of PP1: Prepare a series of dilutions of PP1 in kinase assay buffer. The final concentrations should bracket the expected IC₅₀ value (e.g., ranging from 1 nM to 10 µM). Include a DMSO-only control.
-
Initiate Reaction: In a 96-well plate, add the kinase reaction mix to each well. Then, add the serially diluted PP1 or DMSO control to the respective wells.
-
Start the Kinase Reaction: Add ATP (and [γ-³²P]ATP if using the radioactive method) to each well to start the reaction. The final ATP concentration should be close to the Km for the specific kinase, if known.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop the Reaction:
-
Radiolabeled Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
ADP-Glo™ Assay: Follow the manufacturer's instructions to stop the kinase reaction and measure the amount of ADP produced.
-
-
Data Analysis:
-
Radiolabeled Assay: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
ADP-Glo™ Assay: Measure the luminescence using a plate reader.
-
-
Calculate IC₅₀: Plot the percentage of kinase inhibition versus the logarithm of the PP1 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell-Based Western Blot Analysis of Kinase Inhibition
This protocol details how to assess the effect of PP1 on the phosphorylation of a target protein in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line with activated Src signaling)
-
Cell culture medium and supplements
-
PP1 (dissolved in DMSO)
-
Stimulant (e.g., growth factor, if investigating stimulated phosphorylation)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and grow to the desired confluency. Treat the cells with various concentrations of PP1 (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1-2 hours). Include a DMSO-only control. If applicable, stimulate the cells with a growth factor for a short period before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the PP1 concentration.
Cell Viability (MTT) Assay
This protocol is used to determine the effect of PP1 on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PP1 (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of PP1 concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a DMSO-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the cell viability against the PP1 concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Visualization of Signaling Pathways
Src Signaling Pathway
The following diagram illustrates a simplified Src signaling pathway and the point of inhibition by PP1. Src is a non-receptor tyrosine kinase that is activated by various upstream signals, including receptor tyrosine kinases (RTKs) and integrins. Activated Src then phosphorylates a multitude of downstream substrates, leading to the activation of pathways such as the PI3K/Akt and MAPK/ERK pathways, which regulate cell proliferation, survival, and migration.
Caption: Inhibition of the Src signaling pathway by PP1.
TGF-β Signaling Pathway
PP1 has been shown to directly inhibit the TGF-β type I receptor, independent of its effects on Src kinases. The TGF-β signaling pathway is initiated by the binding of TGF-β ligand to the type II receptor, which then recruits and phosphorylates the type I receptor. The activated type I receptor phosphorylates SMAD proteins, which then translocate to the nucleus to regulate gene expression involved in processes like cell growth, differentiation, and apoptosis.
Caption: Inhibition of the TGF-β signaling pathway by PP1.
Conclusion
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1) is a versatile and potent chemical probe for studying kinase signaling. Its well-characterized inhibitory profile against Src family kinases and other targets makes it an invaluable tool for dissecting complex cellular processes. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize PP1 in their studies, contributing to a deeper understanding of kinase-mediated signaling in health and disease. Researchers should always consider the potential for off-target effects, especially at higher concentrations, and include appropriate controls in their experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Characterizing Off-Target Effects of PP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Phosphatase 1 (PP1) is a major serine/threonine phosphatase involved in a vast array of cellular processes, including cell cycle progression, glycogen metabolism, and neuronal signaling. Its diverse functions are achieved through the formation of holoenzymes with a multitude of regulatory subunits that dictate substrate specificity and localization. The therapeutic potential of modulating PP1 activity is significant; however, the development of specific inhibitors is challenging due to the highly conserved nature of the catalytic site among phosphatases.
In Vitro Selectivity Profiling: Broad-Spectrum Phosphatase Panel
The initial step in characterizing a new inhibitor is to assess its selectivity against a panel of other phosphatases. This provides a broad overview of its specificity and potential for off-target enzymatic inhibition.
Experimental Protocol: In Vitro Phosphatase Inhibition Assay
This protocol describes a common method to determine the inhibitory concentration (IC50) of a compound against a panel of purified phosphatases using a generic substrate.
Materials:
-
Purified recombinant phosphatases (e.g., PP2A, PP2B, PP2C, dual-specificity phosphatases, etc.)
-
Test inhibitor and control inhibitors
-
Generic phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)
-
Assay buffer (specific to the phosphatase being tested)
-
96-well microtiter plates
-
Microplate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the appropriate solvent (e.g., DMSO). A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the diluted test inhibitor or vehicle control.
-
Add the purified phosphatase enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the phosphatase substrate.
-
-
Data Acquisition: Measure the absorbance or fluorescence at regular intervals using a microplate reader. The rate of substrate conversion is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Inhibitor Selectivity Panel
Summarize the IC50 values in a clear, tabular format to facilitate comparison across different phosphatases.
| Phosphatase | Inhibitor X IC50 (µM) | Control Inhibitor IC50 (µM) |
| PP1 | 0.1 | 0.05 |
| PP2A | > 100 | 0.01 |
| PP2B (Calcineurin) | 50 | 1.5 |
| PP2C | > 100 | N/A |
| PTP1B | 85 | 25 |
| SHP2 | > 100 | 30 |
Experimental Workflow Diagram
Caption: Workflow for in vitro phosphatase inhibition assay.
Proteomic Profiling: Identifying Cellular Off-Targets
While in vitro assays are essential, they do not capture the complexity of the cellular environment. Proteomic approaches are powerful tools for identifying unintended binding partners and assessing the global impact of an inhibitor on cellular phosphorylation.
A. Affinity-Capture Mass Spectrometry (AC-MS) for Target Identification
This method aims to identify proteins that physically interact with the inhibitor. It requires synthesizing a tagged version of the inhibitor that can be immobilized.
Experimental Protocol: Affinity-Capture Mass Spectrometry
Materials:
-
Immobilized inhibitor (e.g., inhibitor linked to Sepharose beads)
-
Control beads (e.g., Sepharose beads without inhibitor)
-
Cell lysate from treated or untreated cells
-
Lysis buffer, wash buffers, and elution buffer
-
Mass spectrometer and associated reagents
Methodology:
-
Cell Culture and Lysis: Grow cells to confluency and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Capture:
-
Incubate the cell lysate with the immobilized inhibitor beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
-
Elution: Elute the bound proteins from the beads using a competitive inhibitor, a denaturing elution buffer (e.g., SDS-PAGE sample buffer), or by on-bead digestion.
-
Protein Digestion and Mass Spectrometry:
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins from the MS/MS spectra using a protein database search engine (e.g., Mascot, MaxQuant).
-
Compare the proteins identified from the inhibitor beads to the control beads to identify specific binding partners.
-
Data Presentation: Potential Off-Target Interactors
| Protein ID | Gene Name | Fold Enrichment (Inhibitor vs. Control) | Function |
| P62158 | PPP1CA | 50.2 | Target: Protein Phosphatase 1 |
| P36897 | PPP2CA | 5.8 | Potential Off-Target: PP2A |
| Q9Y243 | DUSP3 | 3.1 | Potential Off-Target: Dual-spec. phosphatase |
| P06213 | ACTB | 1.2 | Non-specific binder |
Experimental Workflow Diagram```dot
Caption: Workflow for quantitative phosphoproteomics.
Cell-Based Assays for Phenotypic Consequences
Ultimately, the most important off-target effects are those that result in a cellular phenotype. High-content imaging and other cell-based assays can reveal unexpected consequences of inhibitor treatment.
Experimental Protocol: High-Content Imaging for Cellular Phenotyping
Materials:
-
Cell line of interest
-
PP1 inhibitor
-
Fluorescent dyes for various cellular components (e.g., DAPI for nucleus, phalloidin for actin, antibodies for specific proteins)
-
High-content imaging system
Methodology:
-
Cell Plating and Treatment: Plate cells in multi-well imaging plates and allow them to adhere. Treat with a range of inhibitor concentrations.
-
Staining: After the desired treatment duration, fix the cells and stain them with a panel of fluorescent dyes or antibodies to visualize different subcellular structures and markers.
-
Image Acquisition: Acquire images of the stained cells using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify a variety of cellular features, such as cell number, nuclear size, cytoskeletal organization, and protein localization.
-
Data Analysis: Compare the quantitative phenotypic readouts between inhibitor-treated and control cells to identify significant changes.
Data Presentation: Phenotypic Readouts
| Parameter | Control | Inhibitor (1 µM) | % Change | p-value |
| Nuclear Area (µm²) | 150.3 ± 12.1 | 148.9 ± 11.8 | -0.9% | 0.68 |
| Cell Cycle Phase (G2/M) | 15.2% | 45.8% | +201% | <0.001 |
| Cytoskeletal Integrity Score | 0.92 ± 0.05 | 0.56 ± 0.08 | -39% | <0.001 |
| Apoptosis Marker Intensity | 10.5 ± 2.1 | 35.7 ± 4.5 | +240% | <0.001 |
PP1 Signaling Pathway Context
Understanding the known signaling pathways involving PP1 is crucial for interpreting off-target data. An off-target effect might perturb a pathway indirectly regulated by PP1, complicating analysis.
Representative Signaling Pathway
Caption: Simplified PP1 signaling and potential inhibitor effects.
By employing a combination of these in vitro, proteomic, and cell-based approaches, researchers can build a comprehensive profile of a PP1 inhibitor's selectivity and potential off-target liabilities. This multi-faceted strategy is essential for the successful development of specific and effective therapeutic agents targeting PP1.
Application Notes and Protocols for 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, commonly known as PP1, is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing promise in oncology and inflammatory diseases. These compounds function as ATP-competitive inhibitors, targeting the kinase domain of enzymes like Src, which are often dysregulated in various pathological conditions.
Src kinases are crucial signaling molecules involved in cell proliferation, survival, migration, and angiogenesis. Their aberrant activation is a hallmark of many cancers, making them a key therapeutic target. This document provides an overview of the application of PP1 and related pyrazolo[3,4-d]pyrimidine derivatives in animal models, based on available research. It outlines general protocols and considerations for in vivo studies.
Note: Detailed in vivo efficacy, pharmacokinetic, and toxicology data specifically for 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1) in animal models are not extensively available in the public domain. The following protocols and data are based on studies with closely related pyrazolo[3,4-d]pyrimidine derivatives and general methodologies for this class of compounds. Researchers should consider these as foundational guidelines to be adapted and optimized for specific experimental contexts.
Data Presentation
Due to the lack of specific quantitative data for PP1 in animal models, a representative table structure is provided below. Researchers should aim to populate such tables with their own experimental data.
Table 1: Representative Pharmacokinetic Parameters of a Pyrazolo[3,4-d]pyrimidine Derivative in Mice
| Parameter | Intravenous (IV) Administration (Dose: X mg/kg) | Oral (PO) Administration (Dose: Y mg/kg) |
| Cmax (ng/mL) | Data Not Available | Data Not Available |
| Tmax (h) | Data Not Available | Data Not Available |
| AUC (0-t) (ng·h/mL) | Data Not Available | Data Not Available |
| Half-life (t½) (h) | Data Not Available | Data Not Available |
| Bioavailability (%) | N/A | Data Not Available |
Table 2: Representative Efficacy of a Pyrazolo[3,4-d]pyrimidine Derivative in a Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day Z | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | Daily | Data Not Available | N/A |
| Compound | Data Not Available | Daily | Data Not Available | Data Not Available |
| Positive Control | Data Not Available | Daily | Data Not Available | Data Not Available |
Signaling Pathway
The primary mechanism of action of PP1 is the inhibition of Src family kinases. This action can impact multiple downstream signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Inhibition of Src Kinase by PP1 and its effect on downstream signaling pathways.
Experimental Protocols
The following are generalized protocols for evaluating a pyrazolo[3,4-d]pyrimidine derivative like PP1 in animal models.
Protocol 1: Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of the compound after intravenous and oral administration.
Materials:
-
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1)
-
Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline). Note: Solubility can be a challenge for this class of compounds; formulation development may be necessary.
-
8-10 week old male/female mice (e.g., C57BL/6 or BALB/c)
-
Syringes, gavage needles
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Dose Preparation: Prepare the dosing solutions in the chosen vehicle. The final concentration of DMSO should typically be below 10%.
-
Dosing:
-
Intravenous (IV): Administer the compound via tail vein injection (e.g., at 2 mg/kg).
-
Oral (PO): Administer the compound via oral gavage (e.g., at 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) from the saphenous or submandibular vein.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.
Caption: Workflow for a typical pharmacokinetic study in mice.
Protocol 2: In Vivo Efficacy in a Subcutaneous Tumor Xenograft Model
Objective: To evaluate the anti-tumor activity of the compound in a mouse xenograft model.
Materials:
-
Cancer cell line known to have active Src signaling (e.g., a human glioblastoma or triple-negative breast cancer cell line).
-
Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Matrigel (optional, for co-injection with cells).
-
Calipers for tumor measurement.
-
Dosing solutions and vehicle control.
Procedure:
-
Cell Culture: Culture the cancer cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of saline or a Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer the compound or vehicle control daily (or as determined by PK data) via the desired route (e.g., oral gavage or intraperitoneal injection). Monitor animal weight and general health.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Data Analysis: Compare the mean tumor volumes between the treated and control groups. Calculate the percentage of tumor growth inhibition.
Application Notes and Protocols: Synthesis and Evaluation of 1-Ter-Butyl-3-P-Tolyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Ylamine Analogs as Src Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This class of compounds has garnered significant attention for its therapeutic potential, particularly in oncology. One critical target is the Src non-receptor tyrosine kinase, which is a key regulator of cellular processes such as proliferation, differentiation, survival, and migration.[1][2] Over-activation of Src is frequently observed in various cancers, including breast and brain tumors, making it a compelling target for drug development.[3][4]
This application note details the synthesis and biological evaluation of a series of 1-Ter-Butyl-3-P-Tolyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Ylamine analogs. The parent compound has been identified as a potent Src kinase inhibitor. The protocols outlined below provide a framework for synthesizing analogs with modifications at the C3 and N1 positions to explore the structure-activity relationship (SAR) and to optimize potency, selectivity, and pharmacokinetic properties.
General Synthetic Scheme
The synthesis of the target analogs commences from the commercially available 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. The general synthetic route involves a Suzuki coupling to introduce various aryl or heteroaryl moieties at the C3 position, followed by N1-alkylation to introduce substituents such as the tert-butyl group.
Caption: General two-step synthesis of pyrazolo[3,4-d]pyrimidine analogs.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling (Synthesis of 3-Aryl Intermediates)
This protocol describes the palladium-catalyzed Suzuki coupling of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine with a generic arylboronic acid.
Materials:
-
4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
-
Arylboronic acid (e.g., p-tolylboronic acid) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)
-
Triphenylphosphine (PPh3) (0.1 equivalents)
-
Sodium carbonate (Na2CO3) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add the arylboronic acid (1.2 eq) and sodium carbonate (3.0 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(OAc)2 (0.05 eq) and PPh3 (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate.
Protocol 2: General Procedure for N1-Alkylation (Synthesis of Target Analogs)
This protocol details the alkylation of the N1 position of the pyrazole ring.
Materials:
-
3-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate (from Protocol 1)
-
Alkyl halide (e.g., tert-butyl bromide) or other alkylating agent (1.5 equivalents)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate (1.0 eq) in anhydrous DMF.
-
Add K2CO3 (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the alkyl halide (1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with DCM.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the final 1-alkyl-3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine analog.
Protocol 3: In Vitro Src Kinase Inhibition Assay
This protocol provides a method to determine the in vitro potency of the synthesized analogs against Src kinase.
Materials:
-
Recombinant human Src kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 96-well plate, add 5 µL of the kinase buffer.
-
Add 2.5 µL of the inhibitor solution or DMSO (for control wells).
-
Add 2.5 µL of a solution containing the Src kinase and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near its Km for Src.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cell Proliferation (MTT) Assay
This protocol is for assessing the cytotoxic or anti-proliferative effects of the synthesized compounds on a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells).
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor compounds in the complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the cells for 72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
The biological data for the synthesized analogs should be summarized in a table for clear comparison and SAR analysis.
| Compound ID | R1 (N1-substituent) | R2 (C3-substituent) | Src Kinase IC50 (nM) | MDA-MB-231 IC50 (µM) |
| 1 | tert-Butyl | p-Tolyl | 15 | 1.2 |
| 2a | Isopropyl | p-Tolyl | 45 | 3.5 |
| 2b | Cyclohexyl | p-Tolyl | 25 | 2.1 |
| 3a | tert-Butyl | Phenyl | 30 | 2.8 |
| 3b | tert-Butyl | 4-Methoxyphenyl | 22 | 1.8 |
| 3c | tert-Butyl | 4-Chlorophenyl | 18 | 1.5 |
(Note: Data are hypothetical and for illustrative purposes only.)
Signaling Pathway and Experimental Workflow
Understanding the biological context and the experimental process is crucial for drug development.
Caption: Simplified Src signaling pathway targeted by the inhibitors.
Caption: Workflow from synthesis to biological evaluation of analogs.
References
- 1. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 2. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 3. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine Solubility Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine?
A1: 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, a member of the pyrazolo[3,4-d]pyrimidine class, is characterized by poor aqueous solubility.[1] This class of compounds is known to be hydrophobic, which can limit bioavailability and pose challenges for in vitro and in vivo studies. While readily soluble in organic solvents like DMSO, its limited water solubility can negatively impact its therapeutic efficacy.[1]
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
A2: Several strategies can be employed to enhance the aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives. These include:
-
Amorphous Solid Dispersions: Creating a molecular dispersion of the compound in a hydrophilic polymer carrier.[1]
-
Complexation: Forming inclusion complexes with agents like cyclodextrins.
-
pH Modification: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.
-
Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution.
-
Prodrug Approach: Synthesizing a more soluble derivative that converts to the active compound in vivo.
Q3: Which polymers are recommended for creating amorphous solid dispersions?
A3: Studies on similar pyrazolo[3,4-d]pyrimidine kinase inhibitors have shown success with polymers such as Pluronic F-68, Tween 80, and polyvinylpyrrolidone-vinyl acetate (PVPVA).[1] The choice of polymer can be critical and may require screening to identify the most effective one for this specific compound.
Q4: Can cyclodextrins be used to improve the solubility of this compound?
A4: Yes, cyclodextrins are a viable option. For other poorly soluble kinase inhibitors, complexation with β-cyclodextrin (βCD) and hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to significantly increase aqueous solubility. The formation of a 1:1 inclusion complex is a common approach.
Troubleshooting Guides
Issue: Compound precipitates out of solution during in vitro assays.
Possible Cause: The aqueous solubility limit of the compound has been exceeded in the assay medium.
Troubleshooting Steps:
-
Determine the Apparent Solubility: First, determine the maximum solubility of the compound in your specific assay buffer.
-
Employ a Solubilization Technique:
-
Co-solvent System: Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO) and dilute it into the assay medium. Ensure the final concentration of the organic solvent is low enough to not affect the biological assay.
-
Polymer-Based Formulation: Prepare a solid dispersion of the compound with a suitable polymer (see Experimental Protocols).
-
Cyclodextrin Complexation: Prepare an inclusion complex with a cyclodextrin (see Experimental Protocols).
-
-
Filter the Final Solution: After preparation, filter the solution through a 0.22 µm filter to remove any undissolved particles before use in the assay.
Issue: Low and variable results in cell-based assays.
Possible Cause: Poor solubility leading to inconsistent compound concentration and bioavailability to the cells.
Troubleshooting Steps:
-
Visualize Compound Precipitation: Under a microscope, inspect the wells for any signs of compound precipitation after addition to the cell culture medium.
-
Optimize the Formulation:
-
Screen Multiple Polymers/Cyclodextrins: Test a panel of different polymers (e.g., Pluronic F-68, Tween 80, PVPVA) or cyclodextrins (βCD, HPβCD) to find the optimal formulation for your cell culture medium.
-
Utilize a Miniaturized Screening Assay: A 2D inkjet printing method can be used for high-throughput screening of various polymer-drug formulations to quickly identify those that enhance apparent water solubility.[1]
-
-
Pre-dissolve in Serum: For some compounds, pre-incubating the compound in serum-containing medium can improve solubility due to binding with albumin.
Data Presentation
Table 1: Apparent Aqueous Solubility of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine with Different Solubilization Methods.
| Formulation | Solvent System | Apparent Solubility (µg/mL) | Fold Increase |
| Unformulated Compound | Water | < 0.1 | - |
| 5% DMSO Co-solvent | Water | 5.2 | >52 |
| Solid Dispersion with Pluronic F-68 (1:9) | Water | 25.8 | >258 |
| Solid Dispersion with PVPVA (1:9) | Water | 31.5 | >315 |
| Inclusion Complex with HPβCD (1:1) | Water | 45.2 | >452 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion using Solvent Evaporation
-
Dissolution: Dissolve 10 mg of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine and 90 mg of the chosen polymer (e.g., PVPVA) in a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at 40°C.
-
Drying: Dry the resulting thin film overnight in a vacuum oven at room temperature to remove any residual solvent.
-
Collection: Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Solubility Assessment: To determine the apparent solubility, suspend the solid dispersion in water or buffer at various concentrations, sonicate for 30 minutes, and then shake for 24 hours at room temperature. Centrifuge the suspension and analyze the supernatant for compound concentration using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of Cyclodextrin Inclusion Complex using Kneading Method
-
Mixing: Mix 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine and a molar equivalent of hydroxypropyl-β-cyclodextrin (HPβCD) in a mortar.
-
Kneading: Add a small amount of a water-methanol (1:1 v/v) solution to the mixture and knead thoroughly for 45 minutes to form a paste.
-
Drying: Dry the paste in a hot air oven at 50°C until the solvent has completely evaporated.
-
Sieving: Pass the dried complex through a fine sieve to obtain a uniform powder.
-
Solubility Assessment: Determine the apparent solubility as described in Protocol 1.
Visualizations
Caption: Workflow for improving solubility via amorphous solid dispersion.
Caption: Workflow for improving solubility via cyclodextrin complexation.
Caption: Troubleshooting logic for addressing solubility-related issues.
References
Technical Support Center: Stability of Pyrazolopyrimidine Derivatives in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine and related pyrazolopyrimidine derivatives in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Is 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine expected to be stable in DMSO?
Q2: What are the common reasons for the degradation of small molecules like this in DMSO?
Several factors can contribute to the degradation of compounds stored in DMSO:
-
Hydrolysis: DMSO is hygroscopic and readily absorbs water from the atmosphere. The presence of water can lead to the hydrolysis of susceptible functional groups.
-
Oxidation: Although DMSO is a polar aprotic solvent, dissolved oxygen can lead to the oxidation of sensitive moieties.
-
Light Sensitivity: Some compounds may be sensitive to light, leading to photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
Q3: How should I prepare and store my stock solutions of this compound in DMSO?
To maximize the stability of your compound in DMSO, follow these best practices:
-
Use high-purity, anhydrous DMSO.
-
Prepare solutions in a controlled environment to minimize exposure to atmospheric moisture.
-
Store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed containers.
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect from light by using amber vials or storing in the dark.
Q4: What is the recommended procedure for thawing frozen DMSO stock solutions?
Thaw frozen DMSO stocks at room temperature and ensure the solution is completely homogenous by vortexing gently before use. Avoid prolonged exposure to room temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate observed in the DMSO stock solution upon thawing. | The compound's solubility limit in DMSO may have been exceeded, especially at lower temperatures. | Gently warm the solution and vortex to redissolve the precipitate. If precipitation persists, consider preparing a more dilute stock solution. |
| Inconsistent results in biological assays. | The compound may be degrading in the DMSO stock or in the assay medium. | Perform a stability study to assess the compound's integrity over time. Prepare fresh stock solutions for critical experiments. |
| Appearance of new peaks in analytical chromatography (HPLC/LC-MS). | This is a strong indicator of compound degradation. | Conduct a forced degradation study to identify potential degradation products and pathways. Re-evaluate storage and handling procedures. |
Experimental Protocols
A stability study is essential to determine the viability of storing your compound in DMSO. Below is a general protocol for assessing the stability of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine.
Objective: To determine the stability of the compound in DMSO over time at various storage temperatures.
Materials:
-
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine
-
Anhydrous, high-purity DMSO
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure the compound is fully dissolved. Gentle warming and vortexing may be applied if necessary.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple small, tightly sealed vials.
-
Store the aliquots at different temperatures:
-
-80°C (long-term storage)
-
-20°C (long-term storage)
-
4°C (short-term storage)
-
Room Temperature (accelerated degradation)
-
-
-
Time Points for Analysis:
-
Analyze an aliquot immediately after preparation (T=0).
-
Analyze aliquots from each storage temperature at various time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months).
-
-
Analytical Method:
-
Use a validated HPLC or LC-MS method to determine the purity of the compound.
-
The method should be able to separate the parent compound from potential degradants.
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
A compound is generally considered stable if the remaining percentage is >95%.
-
Data Presentation
Summarize the results of your stability study in a table for clear comparison.
Table 1: Stability of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine in DMSO
| Storage Temperature | Time Point | % Parent Compound Remaining | Observations |
| -80°C | 0 | 100% | Clear solution |
| 1 month | |||
| 3 months | |||
| -20°C | 0 | 100% | Clear solution |
| 1 month | |||
| 3 months | |||
| 4°C | 0 | 100% | Clear solution |
| 24 hours | |||
| 1 week | |||
| Room Temperature | 0 | 100% | Clear solution |
| 24 hours | |||
| 1 week |
Visualizations
The following diagram illustrates a typical workflow for assessing compound stability in DMSO.
Technical Support Center: Protein Phosphatase 1 (PP1) in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Protein Phosphatase 1 (PP1) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the different isoforms of PP1, and how do they affect my experiments?
A1: In mammalian cells, the catalytic subunit of PP1 (PP1c) is encoded by three distinct genes, giving rise to three main isoforms: PP1α, PP1β/δ, and PP1γ.[1] These isoforms share a highly conserved catalytic domain but differ in their N- and C-terminal regions. These differences are crucial for determining substrate specificity and subcellular localization through interactions with a diverse array of regulatory and targeting subunits.[2] Therefore, the specific PP1 isoform involved can significantly impact the outcome of your cell-based assay. Depleting specific isoforms has been shown to lead to distinct cellular phenotypes, such as increased cell death for PP1α depletion or altered cell cycle progression for PP1γ1 depletion.[1]
Q2: I am seeing unexpected cytotoxicity in my assay when using a PP1 inhibitor. What could be the cause?
A2: Unexpected cytotoxicity when using PP1 inhibitors can stem from several factors:
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Off-target effects of inhibitors: Many commonly used phosphatase inhibitors are not entirely specific to PP1. For instance, Okadaic acid inhibits PP2A with much higher potency than PP1.[3] Calyculin A, while a potent inhibitor of both PP1 and PP2A, has also been shown to have dual actions, including blocking calcium influx, which can induce cytotoxicity independent of phosphatase inhibition.[4]
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Induction of Apoptosis: Inhibition of PP1 can lead to the hyperphosphorylation of various proteins, disrupting cellular signaling pathways and potentially triggering apoptosis.[5][6] For example, inhibiting PP1 can lead to mitotic catastrophe and cell death.[2][7]
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Inhibition of Essential Cellular Processes: PP1 is involved in a vast number of critical cellular processes, including cell cycle progression, transcription, and metabolism.[8][9] Broad inhibition of PP1 activity can therefore lead to general cellular stress and death.
Q3: How can I differentiate between the activity of PP1 and PP2A in my cell-based assay?
A3: Differentiating between PP1 and PP2A activity is a common challenge due to the overlapping inhibitor profiles. Here are a few strategies:
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Titration of Inhibitors: Okadaic acid can be used to distinguish between PP1 and PP2A activity based on its differential IC50 values. At low nanomolar concentrations (e.g., 1-2 nM), Okadaic acid is highly selective for PP2A, while higher concentrations are required to inhibit PP1 (IC50 = 15-20 nM).[3] By performing a dose-response experiment, you can infer the relative contribution of each phosphatase.
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Use of More Selective Inhibitors: While perfectly specific inhibitors are rare, some compounds exhibit greater selectivity. Tautomycetin and its analogues have been developed as more selective inhibitors of PP1 over PP2A.[10]
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Molecular Approaches: Utilizing siRNA or CRISPR-Cas9 to specifically knock down the catalytic subunits of either PP1 or PP2A can provide more definitive evidence for the involvement of a specific phosphatase in your observed phenotype.
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Phosphatase Activity Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Variable Cell Lysate Quality | Ensure consistent cell lysis by using a standardized protocol with fresh lysis buffer containing phosphatase and protease inhibitors. Inconsistent protein concentration can also be a factor, so perform a protein quantification assay (e.g., Bradford or BCA) on all lysates. |
| Inaccurate Pipetting | Calibrate pipettes regularly. When preparing serial dilutions of inhibitors or substrates, ensure thorough mixing at each step. |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. Some substrates are light-sensitive or unstable in solution over long periods. |
| Assay Temperature Fluctuations | Incubate all assay components at the recommended temperature. Avoid placing plates in areas with temperature gradients, such as the front of an incubator. |
Problem 2: High Background Signal in Phosphatase Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use high-purity water and reagents. Filter-sterilize buffers to remove any particulate matter. |
| Non-specific Antibody Binding (Western Blot) | Block the membrane with an appropriate blocking agent (e.g., 5% BSA in TBST) for at least one hour. Optimize primary and secondary antibody concentrations. Ensure adequate washing steps are performed.[11][12] |
| Autofluorescence of Cells or Compounds | Include a "no-substrate" or "no-cell" control to determine the baseline background signal. If using fluorescent readouts, check for intrinsic fluorescence of your test compounds. |
| Insufficient Washing | In plate-based assays, ensure complete removal of unbound reagents by performing thorough but gentle washing steps. |
Problem 3: Unexpected Changes in Cell Morphology or Viability
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Many inhibitors are dissolved in DMSO or ethanol. Ensure the final solvent concentration in your cell culture medium is non-toxic (typically <0.5%). Run a vehicle-only control. |
| Off-target Effects of Inhibitors | As mentioned in the FAQs, inhibitors can have off-target effects. For example, Calyculin A can cause cells to round up and detach due to its effects on the cytoskeleton, independent of phosphatase inhibition.[13] Consider using a different inhibitor with a distinct chemical structure to confirm your findings. |
| Induction of a Specific Cellular Pathway | Inhibition of PP1 can activate specific signaling pathways leading to changes in cell morphology or viability. For example, PP1 inhibition can lead to mitotic arrest, characterized by rounded-up cells.[2][7] Analyze key markers of pathways like apoptosis (e.g., cleaved caspase-3) or cell cycle arrest (e.g., cyclin levels) to understand the underlying mechanism. |
Quantitative Data Summary
Table 1: IC50 Values of Common Phosphatase Inhibitors
| Inhibitor | Target(s) | IC50 (PP1) | IC50 (PP2A) | Reference(s) |
| Okadaic Acid | PP1, PP2A | 15-20 nM | 0.1-0.2 nM | [3][14] |
| Calyculin A | PP1, PP2A | ~2 nM | 0.5-1.0 nM | [15] |
| Tautomycin | PP1, PP2A | 34 nM | 270 nM | [10] |
| Fostriecin | PP1, PP2A | - | - | [9] |
Note: IC50 values can vary depending on the assay conditions and the specific PP1 isoform used.
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with your PP1 inhibitor or vehicle control at various concentrations for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Caspase-3/7 Activity Assay (Apoptosis)
This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
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Cell Seeding and Treatment: Seed and treat cells with your compound of interest as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Western Blot for Phosphorylated Proteins
This protocol is for detecting changes in the phosphorylation status of specific proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: General experimental workflows for assessing cell viability, apoptosis, and protein phosphorylation.
Caption: Simplified MAPK signaling pathway showing potential regulation by PP1.
Caption: Regulation of the G1/S transition of the cell cycle, a process influenced by PP1.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 4. Novel Ser/Thr Protein Phosphatases in Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of protein phosphatase 1 induces apoptosis in neonatal rat cardiac myocytes: role of adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective inhibition of protein phosphatase-1 results in mitotic catastrophe and impaired tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Basis for Protein Phosphatase 1 Regulation and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Tautomycetin Synthetic Analogues: Selective Inhibitors of Protein Phosphatase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. portlandpress.com [portlandpress.com]
- 14. okadaicacid.com [okadaicacid.com]
- 15. youtube.com [youtube.com]
Optimizing 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental use of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, commonly known as PP1.
Frequently Asked Questions (FAQs)
Q1: What is 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1)?
A1: 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, also known as PP1, is a potent and selective, ATP-competitive inhibitor of the Src family of non-receptor tyrosine kinases.[1][2][3] It is a member of the pyrazolopyrimidine class of compounds.[4]
Q2: What are the primary molecular targets of PP1?
A2: The primary targets of PP1 are members of the Src family of tyrosine kinases. It exhibits high potency against Lck and Fyn.[1][5] It also inhibits Hck and Src at slightly higher concentrations.[2][3] Additionally, PP1 has been shown to inhibit the transforming growth factor-beta (TGF-β) type I receptor, c-Kit, and Bcr-Abl at various concentrations.[3][5]
Q3: What is the mechanism of action of PP1?
A3: PP1 acts as a reversible, ATP-competitive inhibitor.[3] It binds to the ATP-binding pocket of the kinase domain of its target proteins, preventing the transfer of a phosphate group from ATP to the substrate protein. This blocks the downstream signaling cascades that are dependent on the activity of these kinases.
Q4: How should I prepare stock and working solutions of PP1?
A4: PP1 is soluble in dimethyl sulfoxide (DMSO).[6] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C. For cell-based assays, the DMSO stock solution should be diluted to the final working concentration in the cell culture medium. To avoid precipitation, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and does not affect cell viability.
Troubleshooting Guide
Issue 1: No observable effect of PP1 in my experiment.
-
Possible Cause 1: Incorrect concentration.
-
Solution: The optimal concentration of PP1 can vary significantly between different cell lines and experimental setups. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. Refer to the tables below for reported effective concentrations in various assays.
-
-
Possible Cause 2: Inadequate incubation time.
-
Solution: The time required for PP1 to exert its inhibitory effect can vary. Consider performing a time-course experiment to identify the optimal incubation period.
-
-
Possible Cause 3: Compound degradation.
-
Solution: Ensure that the PP1 stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.
-
-
Possible Cause 4: Low kinase activity in the experimental system.
-
Solution: Confirm that the target kinase (e.g., Src) is expressed and active in your cell line or experimental model. You may need to stimulate the pathway of interest to observe the inhibitory effect of PP1.
-
Issue 2: High levels of cell death or unexpected off-target effects.
-
Possible Cause 1: PP1 concentration is too high.
-
Solution: High concentrations of PP1 can lead to off-target effects and cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration for your cells.
-
-
Possible Cause 2: Off-target inhibition.
-
Solution: While PP1 is selective for the Src family, it can inhibit other kinases at higher concentrations.[2][5] If you suspect off-target effects, consider using a structurally different Src family kinase inhibitor as a control to confirm that the observed phenotype is due to the inhibition of the intended target.
-
-
Possible Cause 3: DMSO toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO but without PP1) to assess the effect of the solvent alone.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of PP1 against Various Kinases
| Kinase | IC₅₀ (nM) |
| Lck | 5[1][2] |
| Fyn | 6[1][2] |
| Hck | 20[2] |
| Src | 170[2] |
| EGFR | 250[2] |
| c-Kit | ~75[5] |
| Bcr-Abl | ~1000[5] |
| JAK2 | >50,000[2] |
| ZAP-70 | >100,000[2] |
Table 2: Effective Concentrations of PP1 in Cell-Based Assays
| Cell Line | Assay | Effective Concentration | Reference |
| Human T-cells | Inhibition of tyrosine phosphorylation | IC₅₀ = 600 nM | [3] |
| Jurkat cells | Inhibition of IL-2 production | IC₅₀ = 0.4 µM | [5] |
| NIH/3T3 (v-Src) | Inhibition of v-Src phosphorylation | 0.08 - 20 µM | [5] |
| M07e cells | Inhibition of SCF-induced proliferation | IC₅₀ = 0.5 - 1 µM | [5] |
| NIH-RET/PTC3 | Inhibition of anchorage-independent growth | 5 µM | [7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Src Phosphorylation
This protocol describes the steps to assess the inhibitory effect of PP1 on Src phosphorylation at its activating residue (Tyr416).
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The following day, starve the cells in a serum-free medium for 2-4 hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of PP1 (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for 1-2 hours.
-
If necessary, stimulate the cells with an appropriate agonist (e.g., growth factor, pervanadate) for a short period (e.g., 10-30 minutes) to induce Src activation.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing occasionally.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Src (p-Src Tyr416) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Re-probing for Total Src:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Src.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to determine the effect of PP1 on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of PP1 in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of PP1 or a DMSO vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the PP1 concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Western Blot workflow for analyzing PP1's effect on Src phosphorylation.
Caption: Simplified Src signaling pathway and the inhibitory action of PP1.
Caption: TGF-β signaling pathway and the inhibitory point of PP1.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A strategy to disentangle direct and indirect effects on (de)phosphorylation by chemical modulators of the phosphatase PP1 in complex cellular context ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04746F [pubs.rsc.org]
- 4. Protein phosphatase 1 regulation by inhibitors and targeting subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 6. youtube.com [youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting inconsistent results with 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity in Cellular Assays
Question: I am not observing the expected biological activity of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine in my cell-based assays. What could be the cause?
Answer: Inconsistent or absent biological activity can stem from several factors, primarily related to the compound's poor aqueous solubility and stability. Here are potential causes and troubleshooting steps:
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Compound Precipitation: Pyrazolo[3,4-d]pyrimidines are known for their suboptimal aqueous solubility.[1] The compound may be precipitating out of your cell culture medium, leading to a lower effective concentration.
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Visual Inspection: Carefully inspect your working solutions and the wells of your cell culture plates (before and after adding to cells) under a microscope for any visible precipitate.
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Solubility Enhancement: Consider preparing a higher concentration stock solution in an organic solvent like DMSO and then diluting it serially in your culture medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments, including vehicle controls.
-
Prodrug Strategy: For long-term or in vivo studies, poor solubility can be a significant hurdle. A prodrug approach has been successfully used for pyrazolo[3,4-d]pyrimidines to improve their aqueous solubility and pharmacokinetic properties.[1][2]
-
-
Compound Degradation: The stability of the compound in your experimental conditions might be a factor.
-
Fresh Preparations: Always prepare fresh working solutions from a frozen stock on the day of the experiment.
-
Stability Assessment: If you suspect degradation, you can assess the compound's stability in your specific cell culture medium over the time course of your experiment using techniques like HPLC or LC-MS.
-
-
Cell Line Specificity: The target of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (often a protein kinase) may not be expressed or may be mutated in your chosen cell line.
-
Target Expression Analysis: Confirm the expression of the target protein in your cell line using methods like Western blotting or qPCR.
-
Literature Review: Check the literature for studies using this compound or similar pyrazolopyrimidines in your specific cell line or cancer type.
-
Issue 2: Difficulty Dissolving the Compound
Question: I am having trouble dissolving 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine. What is the recommended procedure?
Answer: Due to its hydrophobic nature, this compound requires an organic solvent for initial dissolution before being diluted in aqueous buffers.
Recommended Dissolution Protocol:
-
Primary Solvent: Start by dissolving the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Sonication/Vortexing: To aid dissolution, gently vortex the solution or use a sonicator bath for a short period.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: For experiments, thaw an aliquot of the DMSO stock and perform serial dilutions in your final aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and minimize precipitation.
| Solvent | Solubility | Recommendation |
| DMSO | High | Recommended for stock solutions. |
| Ethanol | Moderate | Can be used, but may have lower solubility than DMSO. |
| Water | Very Low | Not recommended for initial dissolution. |
| PBS | Very Low | Not recommended for initial dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine?
A1: Based on the pyrazolo[3,4-d]pyrimidine scaffold, this compound is predicted to function as a protein kinase inhibitor.[1] This class of molecules often acts as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases. The specific kinases inhibited by this particular compound would need to be determined experimentally.
Q2: How should I store the solid compound and its solutions?
A2:
-
Solid Compound: Store the solid powder at -20°C, protected from light and moisture.
-
DMSO Stock Solutions: Store in tightly sealed vials at -20°C or -80°C. Aliquoting is highly recommended to minimize freeze-thaw cycles.
Q3: What are the expected molecular weight and formula of this compound?
A3:
-
Molecular Formula: C₁₆H₁₉N₅
-
Molecular Weight: 281.36 g/mol
Q4: Are there any known safety precautions for handling this compound?
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of the powder and contact with skin and eyes.
Experimental Protocols
General Protocol for a Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine against a specific protein kinase.
Materials:
-
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a 10 mM stock.
-
Assay Plate Preparation: Add a small volume (e.g., 1-5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Kinase Reaction:
-
Add the recombinant kinase and its substrate, diluted in kinase assay buffer, to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature (usually 30°C or 37°C) for the recommended reaction time.
-
-
Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection method according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
General Protocol for a Cell-Based Proliferation Assay (MTT Assay)
This protocol outlines a common method to evaluate the anti-proliferative effects of the compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in complete cell culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Replace the medium in the wells with the medium containing the different concentrations of the compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells to determine the percent cell viability.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Visualizations
Caption: A typical experimental workflow for evaluating the anti-proliferative activity of the compound.
Caption: A troubleshooting flowchart for addressing inconsistent experimental results.
References
Degradation of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine in solution
Technical Support Center: 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine. The information provided is based on general principles of handling similar heterocyclic compounds and may need to be adapted for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My compound solution is showing a decrease in efficacy over time. What are the potential causes?
A1: A decrease in efficacy is often linked to the degradation of the compound in solution. Potential causes include hydrolysis, oxidation, or photodecomposition. It is also important to consider the stability of the compound in the specific solvent and at the storage temperature used. We recommend performing a stability study to determine the optimal storage conditions.
Q2: I am observing additional peaks in my HPLC/LC-MS analysis of an aged solution. What could these peaks represent?
A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. The nature of these degradants will depend on the stress conditions the solution has been exposed to (e.g., pH, light, temperature). A forced degradation study can help to identify potential degradation pathways and characterize these new entities.
Q3: What are the recommended storage conditions for stock solutions of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine?
A3: For maximal stability, it is recommended to store stock solutions at -20°C or -80°C in a tightly sealed container, protected from light. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles, which may accelerate degradation. The choice of solvent can also impact stability; DMSO is commonly used, but its stability for your specific compound should be verified.
Q4: Can I expect any issues with solubility, and how might that affect my experiments?
A4: 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine is a hydrophobic molecule and may have limited solubility in aqueous buffers. If the compound precipitates out of solution, the effective concentration will be lower than intended, leading to inaccurate results. It is crucial to ensure the compound is fully dissolved in your experimental media and to visually inspect for any precipitation before use.
Troubleshooting Guides
Guide 1: Investigating Loss of Compound Activity
If you are experiencing a loss of biological activity in your assays, follow these steps to troubleshoot potential compound degradation:
-
Prepare Fresh Solutions: Always start by preparing a fresh stock solution from solid material to rule out issues with an aged or improperly stored stock.
-
Solvent and pH Evaluation: The stability of your compound can be highly dependent on the solvent and the pH of the buffer. Test the stability of the compound in different solvent systems and at various pH levels relevant to your experiments.
-
Temperature Sensitivity Analysis: Assess the stability of the compound at different temperatures (e.g., 4°C, room temperature, 37°C) to understand its thermal lability.
-
Photostability Check: Expose a solution of the compound to a controlled light source to determine if it is susceptible to photodecomposition. A solution kept in the dark can be used as a control.
-
Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to systematically identify the conditions under which the compound degrades.
Caption: Troubleshooting workflow for loss of compound activity.
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study on 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, illustrating its stability under various stress conditions.
Table 1: Degradation under Different pH Conditions (Incubation at 50°C for 24 hours)
| pH Condition | % Degradation | Number of Degradants |
| 0.1 M HCl (pH 1) | 15.2% | 2 |
| pH 4.5 Buffer | 5.8% | 1 |
| pH 7.4 Buffer | 2.1% | 1 |
| 0.1 M NaOH (pH 13) | 25.7% | 3 |
Table 2: Degradation under Oxidative and Thermal Stress (Incubation for 24 hours)
| Stress Condition | % Degradation | Number of Degradants |
| 3% H₂O₂ at RT | 18.9% | 2 |
| 80°C in pH 7.4 Buffer | 10.5% | 1 |
| Photostability (ICH Q1B) | 8.3% | 1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the stability of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine.
Objective: To identify the degradation pathways and intrinsic stability of the compound under various stress conditions.
Materials:
-
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
Acetate buffer (pH 4.5)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
HPLC system with a UV detector or Mass Spectrometer
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO or ACN).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 50°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 50°C.
-
Neutral Hydrolysis: Mix the stock solution with pH 7.4 buffer and incubate at 50°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution in pH 7.4 buffer at 80°C.
-
Photostability: Expose the stock solution to a light source as per ICH Q1B guidelines. Keep a control sample in the dark.
-
-
Sample Collection: Collect aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation and identify any major degradants.
-
Caption: Experimental workflow for a forced degradation study.
Technical Support Center: Overcoming Resistance to 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine in cell lines. This compound is a pyrazolopyrimidine derivative that functions as a potent inhibitor of Src family kinases (SFKs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine?
A1: 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine is an ATP-competitive inhibitor that targets the kinase domain of Src family kinases (SFKs).[1] By binding to the ATP pocket, it prevents the phosphorylation of downstream substrates, thereby inhibiting signaling pathways involved in cell proliferation, survival, migration, and invasion.[2][3][4]
Q2: My cells are showing decreased sensitivity to the compound over time. What are the potential mechanisms of resistance?
A2: Resistance to kinase inhibitors like this pyrazolopyrimidine can arise through several mechanisms:
-
Target Alterations: Mutations in the Src gene can alter the drug-binding site, reducing the inhibitor's affinity.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of Src. Common bypass pathways include the PI3K/Akt/mTOR, Ras/MAPK, and FAK signaling cascades.[2][3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration.[1]
-
EMT (Epithelial-Mesenchymal Transition): Cells undergoing EMT may exhibit increased resistance to various therapies.
Q3: How can I confirm that my cells have developed resistance?
A3: You can confirm resistance by performing a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the compound in your suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Issue 1: Increased IC50 Value and Loss of Compound Efficacy
This is the most common indicator of acquired resistance. The following table outlines potential causes and suggested troubleshooting steps.
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed | Proposed Solution |
| Activation of Bypass Signaling Pathways | Perform Western blot analysis for key phosphorylated proteins in bypass pathways (e.g., p-Akt, p-ERK, p-FAK). | Increased phosphorylation of Akt, ERK, or FAK in resistant cells compared to sensitive cells, even in the presence of the Src inhibitor. | Consider combination therapy with an inhibitor of the activated bypass pathway (e.g., a PI3K, MEK, or FAK inhibitor).[5] |
| Overexpression of Drug Efflux Pumps | 1. Western blot for P-glycoprotein (P-gp/MDR1).2. Perform a P-gp ATPase activity assay. | 1. Increased P-gp protein levels in resistant cells.2. Altered ATPase activity in the presence of your compound. | Co-administer a P-gp inhibitor (e.g., verapamil, tariquidar) to see if sensitivity is restored. |
| Mutation in the Src Kinase Domain | Sequence the Src gene in resistant cells and compare it to the parental line. | Identification of a mutation in the kinase domain of Src. | Consider using a different Src inhibitor with a distinct binding mode or a broader kinase inhibitor. |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine.
Materials:
-
96-well plates
-
Resistant and parental cell lines
-
Complete cell culture medium
-
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[6]
-
Prepare serial dilutions of the compound in complete medium.
-
Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[6]
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability versus the log of the compound concentration.
Western Blot for Phosphorylated and Total Proteins
This protocol is for assessing the activation state of signaling pathways.
Materials:
-
Resistant and parental cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST for phosphoproteins)
-
Primary antibodies (e.g., anti-p-Src (Tyr416), anti-total Src, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, anti-P-gp)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the compound for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
For total protein analysis, you can strip the membrane and re-probe with the total protein antibody or run a parallel gel.
siRNA-Mediated Gene Knockdown
This protocol is for transiently silencing a target gene to assess its role in resistance.
Materials:
-
siRNA targeting the gene of interest (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM reduced-serum medium
-
6-well plates
-
Resistant cell line
Procedure:
-
Day 1: Seed the resistant cells in 6-well plates so that they are 40-60% confluent on the day of transfection.[8]
-
Day 2:
-
In one tube, dilute the siRNA (e.g., 20 pmol) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.[8]
-
Add the siRNA-lipid complex to the cells in fresh, antibiotic-free medium.
-
-
Day 3-4: After 24-48 hours, assess knockdown efficiency by Western blot or qRT-PCR. Perform a cell viability assay with the compound to determine if silencing the target gene restores sensitivity.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the effect of the compound on P-gp's ATP hydrolysis activity.
Materials:
-
P-gp-Glo™ Assay System or similar kit (containing recombinant human P-gp membranes, ATP, and detection reagents)
-
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,á-D]Pyrimidin-4-Ylamine
-
Positive control (e.g., verapamil) and negative control (e.g., sodium orthovanadate, Na3VO4)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare the assay buffer and reagents as per the kit manufacturer's instructions.[9]
-
Add the test compound at various concentrations, positive control, and negative control to the wells of the 96-well plate.
-
Add the P-gp membranes to the wells.
-
Initiate the reaction by adding MgATP.[10]
-
Incubate at 37°C for 40 minutes.
-
Add the ATP detection reagent, which stops the reaction and generates a luminescent signal proportional to the remaining ATP.[10]
-
Measure luminescence using a plate reader. A decrease in luminescence indicates ATP consumption by P-gp. The effect of the compound on this activity can then be determined.
Visualizations
Signaling Pathways
// Bypass pathways edge [color="#EA4335", style=dashed, arrowhead=open]; Ras -> PI3K [label="Bypass"]; Akt -> Raf [label="Bypass"]; } .dot
Caption: Potential resistance pathways to Src inhibition.
Experimental Workflow for Investigating Resistance
Caption: Workflow for troubleshooting resistance.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Role of c-Src in Carcinogenesis and Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SRC and MEK Co-inhibition Synergistically Enhances the Anti-tumor Effect in Both Non-small-cell Lung Cancer (NSCLC) and Erlotinib-Resistant NSCLC | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. 4.6. P-gp ATPase Activity Assay [bio-protocol.org]
- 10. 2.13. Evaluation of the P-glycoprotein (P-gp) ATPase inhibitory activity [bio-protocol.org]
Technical Support Center: PP1 Inhibitor Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of Protein Phosphatase 1 (PP1) inhibitor precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my PP1 inhibitor precipitating when I add it to my cell culture media?
A1: PP1 inhibitor precipitation in aqueous solutions like cell culture media is a common problem, often due to the hydrophobic nature of many of these small molecules. Several factors can contribute to this issue:
-
Low Aqueous Solubility: Many potent PP1 inhibitors, such as Okadaic Acid and Calyculin A, have limited solubility in water-based solutions.[1] They are often dissolved in organic solvents like DMSO for stock solutions, and rapid dilution into an aqueous environment can cause them to crash out of solution.
-
Solvent Shock: Diluting a concentrated DMSO stock solution directly into your media can cause a rapid change in the solvent environment, leading to precipitation. This is because the inhibitor is much more soluble in DMSO than in the aqueous media.
-
High Concentration: The final concentration of the inhibitor in the media may exceed its solubility limit.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can sometimes interact with the inhibitor and reduce its solubility.
-
pH of the Media: The pH of the media can influence the charge state of an inhibitor, which in turn can affect its solubility.
Q2: What is the best solvent to dissolve my PP1 inhibitor?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for dissolving a wide range of small molecule inhibitors, including most PP1 inhibitors.[2] It can dissolve both polar and nonpolar compounds. For some inhibitors, ethanol may also be a suitable solvent. Always refer to the manufacturer's datasheet for specific solubility information.
Q3: How can I avoid precipitation when preparing my working solution?
A3: To avoid precipitation, it is crucial to prepare your working solutions carefully. Here are some best practices:
-
Prepare a High-Concentration Stock Solution in DMSO: Dissolve your inhibitor in 100% DMSO to create a concentrated stock solution (e.g., 1-10 mM). Ensure the inhibitor is fully dissolved; gentle warming (up to 50°C) or sonication can be used if necessary.
-
Perform Serial Dilutions in DMSO: If you need to test a range of concentrations, perform serial dilutions of your high-concentration stock in 100% DMSO, not in your aqueous media or buffer.
-
Stepwise Dilution into Media: When preparing your final working solution, add the diluted DMSO stock to your cell culture media in a stepwise manner, with gentle mixing. Avoid adding the DMSO stock directly to a small volume of media. Instead, add the inhibitor to a larger volume of media while vortexing or swirling to ensure rapid and even dispersion.
-
Keep the Final DMSO Concentration Low: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: PP1 Inhibitor Precipitation
This guide provides a step-by-step approach to troubleshoot and resolve issues with PP1 inhibitor precipitation during your experiments.
Problem: My PP1 inhibitor precipitates upon addition to the cell culture medium.
Workflow for Troubleshooting Precipitation
Caption: A troubleshooting workflow for addressing PP1 inhibitor precipitation.
Quantitative Data on PP1 Inhibitor Solubility
The following tables summarize the solubility of common PP1 inhibitors in various solvents. This information is critical for preparing appropriate stock solutions.
Table 1: Solubility of Okadaic Acid and its Salts
| Compound | Solvent | Solubility | Reference |
| Okadaic Acid | DMSO | 40 mg/mL | [1] |
| Ethanol | 5 mg/mL | [1] | |
| Water | Insoluble | ||
| Okadaic Acid, Sodium Salt | Water | 0.1 mg/mL | [3] |
| DMSO | 20 mg/mL | ||
| Ethanol | 20 mg/mL | ||
| Okadaic Acid, Potassium Salt | Water | 0.1 mg/mL | [4] |
| DMSO | Soluble | [4] | |
| Ethanol | Soluble | [4] |
Table 2: Solubility of Calyculin A
| Compound | Solvent | Solubility | Reference |
| Calyculin A | DMSO | 50 mM (~50.5 mg/mL) | [5][6] |
| Ethanol | 1 mg/mL | [6] | |
| Water | Essentially insoluble | [1] |
Table 3: Solubility of Tautomycin
| Compound | Solvent | Solubility | Reference |
| Tautomycin | Chloroform | Soluble | |
| Ethanol | Soluble | ||
| Methanol | Soluble |
Experimental Protocols
Protocol 1: Preparation of PP1 Inhibitor Stock and Working Solutions
This protocol provides a general procedure for preparing stock and working solutions of hydrophobic PP1 inhibitors.
Materials:
-
PP1 inhibitor (e.g., Okadaic Acid, Calyculin A)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM): a. Briefly centrifuge the vial of the lyophilized inhibitor to ensure all the powder is at the bottom. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for 1 mg of Okadaic Acid, MW 805 g/mol , add 124.2 µL of DMSO for a 10 mM stock). c. Vortex thoroughly until the inhibitor is completely dissolved. If necessary, gently warm the solution at 37-50°C for a few minutes.
-
Prepare Intermediate Dilutions (if necessary): a. Perform serial dilutions of the concentrated stock solution in 100% DMSO to create a range of intermediate concentrations.
-
Prepare the Final Working Solution: a. Pre-warm the required volume of cell culture medium to 37°C. b. While gently vortexing or swirling the pre-warmed medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. For example, to make a 100 nM working solution in 10 mL of media from a 10 mM stock, add 1 µL of the stock solution. c. Mix thoroughly to ensure homogeneity.
Experimental Workflow for PP1 Inhibition Assay
Caption: A general workflow for a cell-based PP1 inhibition experiment.
Protocol 2: Cell-Based Assay with a PP1 Inhibitor (Example: Okadaic Acid)
This protocol describes a general procedure for treating cultured cells with Okadaic Acid to study its effects on protein phosphorylation.
Materials:
-
Cultured cells of interest
-
Okadaic Acid stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay reagent
-
Antibodies for Western blotting (e.g., phospho-specific and total protein antibodies for a known PP1 substrate)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Working Solutions: On the day of the experiment, prepare the final working concentrations of Okadaic Acid by diluting the stock solution in pre-warmed complete culture medium. A typical working concentration range for Okadaic Acid is 10-1000 nM.[1] Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the inhibitor used.
-
Cell Treatment: a. Remove the old medium from the cells and wash once with sterile PBS. b. Add the medium containing the desired concentration of Okadaic Acid or the vehicle control medium to the cells. c. Incubate the cells for the desired period. For Okadaic Acid, a typical incubation time is 15-60 minutes.[1]
-
Cell Lysis: a. After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold cell lysis buffer to each well or flask. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification and Analysis: a. Collect the supernatant and determine the protein concentration using a standard protein assay. b. Analyze the protein samples by Western blotting using antibodies against a phosphorylated PP1 substrate and the corresponding total protein to assess the effect of PP1 inhibition.
PP1 Signaling Pathway
Protein Phosphatase 1 (PP1) is a major serine/threonine phosphatase that regulates a vast array of cellular processes. Its activity is tightly controlled by a variety of regulatory and inhibitory proteins.
Caption: A simplified diagram of the PP1 signaling pathway.
Explanation of the Pathway:
-
Upstream Kinases: Protein Kinase A (PKA) and Cyclin-dependent kinase 5 (Cdk5) are key upstream regulators. PKA phosphorylates inhibitor proteins like DARPP-32 and Inhibitor-1, which enhances their ability to inhibit PP1.
-
Inhibitory Proteins: DARPP-32 and Inhibitor-1 are potent endogenous inhibitors of PP1. Their inhibitory activity is regulated by their phosphorylation status.
-
PP1: As the central enzyme, PP1 dephosphorylates a wide range of downstream substrates.
-
Downstream Substrates: PP1 has numerous substrates involved in diverse cellular functions, including glycogen metabolism (Glycogen Synthase), muscle contraction (Myosin Light Chain), and gene transcription (CREB). By dephosphorylating these substrates, PP1 modulates their activity.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aesan.gob.es [aesan.gob.es]
- 5. Calyculin A |CA | PP1 inhibitor | Hello Bio [hellobio.com]
- 6. Calyculin A | Cell Signaling Technology [cellsignal.com]
Best practices for storing and handling 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine
This technical support guide provides best practices for the storage and handling of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For optimal preservation of the compound's integrity, storage at temperatures of -20°C or lower is advisable, particularly for long-term storage.[2]
Q2: How should I handle the compound upon receiving a shipment?
Upon receipt, unpack the compound in a designated laboratory area, preferably within a chemical fume hood to avoid inhalation of any airborne particles. Visually inspect the container for any damage or leaks. Ensure that the container is properly labeled and store it under the recommended conditions as soon as possible.
Q3: What personal protective equipment (PPE) is required when working with this compound?
Standard laboratory PPE should be worn at all times. This includes a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
Q4: Is this compound sensitive to light or moisture?
While specific data for this compound is limited, pyrazolopyrimidine derivatives can be sensitive to moisture and light. Therefore, it is best practice to store it in a dark and dry environment. Keeping the container tightly closed will prevent moisture absorption.
Q5: What is the general stability of this compound?
The toxicological properties of many pyrazolopyrimidine derivatives have not been fully investigated.[1] Based on general chemical principles for this class of compounds, it is expected to be stable under the recommended storage conditions. Avoid exposure to strong oxidizing agents, strong acids, and strong bases to prevent degradation.
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Compound
-
Problem: The compound is not fully dissolving in the chosen solvent.
-
Possible Causes & Solutions:
-
Concentration: The concentration may be too high for the chosen solvent. Try reducing the concentration of the solution.
-
Temperature: Gentle warming and sonication can aid in dissolution. However, be cautious as excessive heat may lead to degradation. Perform these actions in a controlled manner and monitor for any changes in the appearance of the solution.
-
Purity: If the compound has been stored for a long time or under improper conditions, it may have degraded, affecting its solubility.
Issue 2: Inconsistent Experimental Results
-
Problem: Variability in results is observed between experiments using the same compound.
-
Possible Causes & Solutions:
-
Compound Integrity: The compound may have degraded due to improper storage or handling. Ensure it is stored at or below -20°C and protected from light and moisture.[2]
-
Weighing and Dispensing: Inaccuracies in weighing can lead to significant variations. Use a calibrated analytical balance and handle the solid compound in a low-humidity environment to prevent moisture absorption.
-
Solution Stability: Solutions of the compound may not be stable over long periods. It is recommended to prepare fresh solutions for each experiment. If storing solutions, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. Perform a small-scale stability test of your solution if it needs to be stored.
-
Data Presentation
| Parameter | Recommended Condition | Source |
| Storage Temperature | ≤ -20°C | [2] |
| Storage Environment | Dry, cool, well-ventilated, and dark place | [1] |
| Container | Tightly sealed | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Pre-weighing Preparation: Allow the container of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate solvent (e.g., DMSO) to the vessel containing the compound.
-
Mixing: Gently vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage of Stock Solution: If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Mandatory Visualization
Caption: A logical workflow for the proper handling of the compound.
References
Validation & Comparative
Comparative Analysis of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine as a Src Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, also known as PP1, on Src kinase against other established Src inhibitors. The content is supported by experimental data and detailed protocols to assist in the evaluation and potential application of this compound in research and drug development.
Introduction to Src Kinase and its Inhibition
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of Src kinase activity is frequently observed in various human cancers, where it contributes to tumor progression, metastasis, and angiogenesis.[2][3] This makes Src an attractive target for cancer therapy. Small molecule inhibitors that target the ATP-binding site of Src are a major focus of drug discovery efforts. This guide focuses on 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1), a potent and selective inhibitor of the Src family of protein tyrosine kinases, and compares its activity with other well-known Src inhibitors.[4][5]
Quantitative Comparison of Src Inhibitors
The inhibitory potency of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1) and other selected Src inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target Kinase | IC50 (nM) | Additional Information |
| 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1) | Src | 170 [6] | Potent inhibitor of Src family kinases Lck (5 nM) and Fyn (6 nM).[1][5] |
| Dasatinib (BMS-354825) | Src | 0.5 - <1.0 | A multi-targeted kinase inhibitor that also potently inhibits Bcr-Abl.[7] |
| Saracatinib (AZD0530) | Src | 2.7 | A potent and selective dual inhibitor of Src and Abl kinases. |
| Bosutinib (SKI-606) | Src | 1.2 | An orally active dual inhibitor of Src and Abl tyrosine kinases.[8] |
Experimental Protocols
In Vitro Src Kinase Inhibition Assay (Radiometric Method)
This protocol outlines a standard in vitro radiometric assay to determine the IC50 value of a test compound against Src kinase. This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.[2][9]
Materials:
-
Recombinant human Src kinase
-
Src-specific substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter papers
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the Src-specific substrate peptide to all wells.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture from each well onto a phosphocellulose filter paper.
-
Wash the filter papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the filter papers and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Src Signaling Pathway and Inhibition
The following diagram illustrates a simplified Src signaling pathway, highlighting its role in downstream cellular processes and the point of inhibition by compounds like 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine.
Caption: Src signaling pathway and point of inhibition.
Experimental Workflow for Src Kinase Inhibition Assay
The diagram below outlines the key steps in a typical in vitro kinase assay to determine the inhibitory potential of a compound.
Caption: Workflow for in vitro Src kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
- 7. scispace.com [scispace.com]
- 8. bosutinib - My Cancer Genome [mycancergenome.org]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to 1-Ter-Butyl-3-P-Tolyl-1H-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine and Other Src Family Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Src family kinase (SFK) inhibitor 1-Ter-Butyl-3-P-Tolyl-1H-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, a member of the pyrazolo[3,4-d]pyrimidine class of compounds, with other prominent Src inhibitors. The information presented is based on available experimental data to facilitate informed decisions in research and drug development.
Introduction to Src Family Kinases and Their Inhibition
Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, motility, and angiogenesis.[1][2] Dysregulation of Src signaling is frequently observed in various human cancers, making SFKs attractive targets for therapeutic intervention.[1] Small molecule inhibitors that target the ATP-binding site of the kinase domain are a major focus of drug discovery efforts. This guide focuses on comparing the pyrazolo[3,4-d]pyrimidine derivative, 1-Ter-Butyl-3-P-Tolyl-1H-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (often referred to in literature by compound identifiers such as SI221 or Si306), with other well-established Src inhibitors.
Quantitative Comparison of Src Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 1-Ter-Butyl-3-P-Tolyl-1H-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine and other notable Src inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target/Cell Line | IC50 (nM) | Reference/Notes |
| 1-Ter-Butyl-3-P-Tolyl-1H-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (as Si306) | U87 (Glioblastoma) | ~3000 | [2] Cell viability (MTT assay) after 72h treatment. |
| U87-TxR (Glioblastoma, MDR) | ~4800 | [2] Cell viability (MTT assay) after 72h treatment. | |
| LN-229 (Glioblastoma) | ~8000 | [2] Cell viability (MTT assay) after 72h treatment. | |
| Dasatinib | Src (cell-free) | 0.8 | [3] |
| U87 (Glioblastoma) | 6100 | [2] Cell viability (MTT assay) after 72h treatment. | |
| U87-TxR (Glioblastoma, MDR) | 8500 | [2] Cell viability (MTT assay) after 72h treatment. | |
| LN-229 (Glioblastoma) | 24700 | [2] Cell viability (MTT assay) after 72h treatment. | |
| Saracatinib (AZD0530) | Src (cell-free) | 2.7 | [1][4] |
| K562 (CML) | 220 | [4] Antiproliferative activity (MTS assay) after 3 days. | |
| Bosutinib (SKI-606) | Src (cell-free) | 1.2 | [2][5] |
| Src-dependent cell proliferation | 100 | [6] | |
| PP2 | Lck | 4 | A commonly used Src family kinase inhibitor for comparison. |
| Fyn | 5 | A commonly used Src family kinase inhibitor for comparison. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine vs. SU6656 for Src inhibition
A Comparative Guide to Src Kinase Inhibitors: 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1) vs. SU6656
For researchers and professionals in drug development, the selection of a potent and selective kinase inhibitor is a critical step. This guide provides an objective comparison of two well-characterized Src family kinase inhibitors: 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, commonly known as PP1, and SU6656. This comparison is based on their inhibitory activity, mechanism of action, and the signaling pathways they affect.
Data Presentation: Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of PP1 and SU6656 against Src and other selected kinases, providing a quantitative comparison of their potency and selectivity.
| Kinase | PP1 IC50 (nM) | SU6656 IC50 (nM) |
| Src | 170 [1] | 280 [1] |
| Lck | 5[1][2] | - |
| Fyn | 6[1][2] | 170[1] |
| Yes | - | 20[1] |
| Hck | 20[1] | - |
| Lyn | - | 130[1] |
| EGFR | 250[1] | - |
| JAK2 | >50,000[1][2] | - |
| ZAP-70 | >100,000[1] | - |
| Kit | Inhibits[3] | - |
| Bcr-Abl | Inhibits[3] | - |
Mechanism of Action and Signaling Pathways
Both PP1 and SU6656 are ATP-competitive inhibitors that target the kinase domain of Src family kinases (SFKs). SFKs are non-receptor tyrosine kinases that play a pivotal role in various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src activity is frequently observed in various cancers.
Upon activation by upstream signals, such as growth factor receptors (e.g., EGFR, PDGFR), Src phosphorylates a multitude of downstream substrates. This initiates a cascade of signaling events through pathways like the Ras-Raf-MAPK and PI3K-Akt pathways, ultimately leading to changes in gene expression and cellular behavior. Both PP1 and SU6656 exert their inhibitory effects by blocking the ATP binding pocket of Src, thereby preventing the phosphorylation of its substrates and inhibiting downstream signaling.
Below is a diagram illustrating the central role of Src in cellular signaling and the points of inhibition by PP1 and SU6656.
Caption: Src signaling pathway and inhibition by PP1 and SU6656.
Experimental Protocols
A standard method to determine the in vitro efficacy of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Src Kinase Inhibition Assay using ADP-Glo™
Objective: To determine the IC50 value of an inhibitor for Src kinase.
Materials:
-
Src Kinase Enzyme System (Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (PP1, SU6656) dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
Src substrate (e.g., poly(E,Y)4:1)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors (e.g., PP1 and SU6656) in DMSO. Further dilute these in the kinase buffer to the desired final concentrations. Include a DMSO-only control (no inhibitor).
-
Kinase Reaction Setup:
-
To each well of the plate, add the kinase buffer.
-
Add the diluted inhibitor or DMSO control.
-
Add the Src substrate solution.
-
Add the Src enzyme solution.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).
-
-
Initiation of Kinase Reaction: Add the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for Src.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation: Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Below is a workflow diagram for the Src kinase inhibition assay.
Caption: Experimental workflow for a kinase inhibition assay.
References
Unveiling the Kinase Selectivity of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1)
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Cross-Reactivity of a Widely Used Src Family Kinase Inhibitor.
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, commonly known as PP1, is a potent, ATP-competitive inhibitor of the Src family of protein tyrosine kinases. Its pyrazolopyrimidine scaffold has been a cornerstone in the development of numerous kinase inhibitors. Understanding its cross-reactivity profile is crucial for interpreting experimental results and for the rational design of more selective inhibitors. This guide provides a comparative analysis of PP1's inhibitory activity against a panel of kinases, supported by experimental data and detailed protocols.
Kinase Inhibition Profile of PP1
The selectivity of PP1 has been characterized against various kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of PP1 against several key kinases, demonstrating its potent activity against Src family members and its selectivity over other kinase families.
| Kinase Target | IC50 (nM) | Kinase Family |
| p56lck | 5 | Src Family |
| p59fynT | 6 | Src Family |
| Hck | 20 | Src Family |
| Src | 170 | Src Family |
| EGFR | 250 | Receptor Tyrosine Kinase |
| JAK2 | 50,000 | Janus Kinase |
| ZAP-70 | >600 | Syk Family |
| RET | 11 | Receptor Tyrosine Kinase |
Data compiled from publicly available sources.[1][2]
Deciphering the Signaling Networks: The Role of Src Family Kinases
Src family kinases (SFKs), including Src, Lck, Fyn, Lyn, and Yes, are non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular processes. They act as crucial nodes in signaling pathways that regulate cell growth, proliferation, differentiation, survival, and migration. Dysregulation of SFK activity is frequently implicated in the development and progression of cancer. PP1, by inhibiting these kinases, can modulate these critical signaling cascades.
Caption: Simplified overview of major signaling pathways modulated by Src family kinases.
Experimental Methodologies: Assessing Kinase Inhibition
The inhibitory activity of compounds like PP1 is typically determined using in vitro kinase assays. A widely used method is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET)-based competition assay.
LanthaScreen™ Eu Kinase Binding Assay Protocol
This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the test compound.
-
Reagents and Setup:
-
Kinase of interest (e.g., Src, Lck).
-
LanthaScreen™ Eu-labeled anti-tag antibody.
-
Alexa Fluor™ 647-labeled kinase tracer.
-
Test compound (PP1) serially diluted.
-
Assay buffer.
-
384-well microplate.
-
-
Assay Procedure:
-
A solution containing the kinase and the Eu-labeled antibody is prepared.
-
The test compound dilutions are added to the wells of the microplate.
-
The kinase/antibody mixture is then added to the wells containing the test compound.
-
The fluorescently labeled tracer is added to all wells to initiate the binding reaction.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
The fluorescence emission at two wavelengths (for the donor europium and the acceptor Alexa Fluor™ 647) is measured using a fluorescence plate reader.
-
The ratio of the acceptor to donor emission is calculated, which corresponds to the amount of FRET.
-
-
Data Analysis:
-
The FRET ratio is plotted against the logarithm of the test compound concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
-
Caption: Workflow for determining kinase inhibition using a FRET-based binding assay.
Conclusion
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1) is a valuable research tool due to its potent inhibition of Src family kinases. The provided data and methodologies offer a framework for researchers to understand its selectivity profile and to design experiments that account for its cross-reactivity with other kinases. A thorough understanding of a compound's off-target effects is paramount for the accurate interpretation of research findings and for the advancement of selective kinase inhibitors in drug discovery.
References
Comparative In Vitro Efficacy of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine Analogs
A Detailed Guide for Researchers and Drug Development Professionals
The compound 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, commonly known as PP1, is a potent and selective inhibitor of the Src family of tyrosine kinases.[1][2][3] This pyrazolopyrimidine derivative has become a crucial tool in cancer research due to its ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][4] This guide provides a comparative analysis of the in vitro efficacy of PP1 and its analogs, presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways.
Quantitative Efficacy Data
The following table summarizes the in vitro inhibitory activity of PP1 and several of its analogs against various protein kinases and cancer cell lines. The data highlights the structure-activity relationships (SAR) within this class of compounds, where modifications to the pyrazolopyrimidine scaffold can significantly alter potency and selectivity.
| Compound ID | Target/Cell Line | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |
| PP1 | Lck | Kinase Assay | 5 | - | - |
| Fyn | Kinase Assay | 6 | - | - | |
| Src | Kinase Assay | 170 | - | - | |
| PTK6 | Kinase Assay | 230 | - | - | |
| PP2 | Lck | Kinase Assay | 5 | - | - |
| Fyn | Kinase Assay | 6 | - | - | |
| PTK6 | Kinase Assay | 50 | - | - | |
| 1NA-PP1 | Fyn-AS1 | Kinase Assay | <100 | - | - |
| 1NM-PP1 | v-Src-as1 | Kinase Assay | 4.3 | - | - |
| c-Fyn-as1 | Kinase Assay | 3.2 | - | - | |
| CDK2-as1 | Kinase Assay | 5.0 | - | - | |
| CAMKII-as1 | Kinase Assay | 8.0 | - | - | |
| c-Abl-as2 | Kinase Assay | 120 | - | - | |
| 3MB-PP1 | Fyn-AS1 | Kinase Assay | <100 | - | - |
| Compound 1a | A549 | MTT Assay | 2,240 | Doxorubicin | 9,200 |
| MCF-7 | MTT Assay | 42,300 | - | - | |
| HepG2 | MTT Assay | - | - | - | |
| PC-3 | MTT Assay | - | - | - | |
| Compound 1d | MCF-7 | MTT Assay | 1,740 | - | - |
| Compound 7 | Caco-2 | Cytotoxicity Assay | 43,750 | - | - |
| A549 | Cytotoxicity Assay | 17,500 | - | - | |
| HT1080 | Cytotoxicity Assay | 73,080 | - | - | |
| Hela | Cytotoxicity Assay | 68,750 | - | - | |
| Compound 10e | MCF-7 | Cytotoxicity Assay | 11,000 | - | - |
| Compound VIIa | 57 Cancer Cell Lines | Antitumor Assay | 326 - 4,310 | - | - |
Signaling Pathways
The primary mechanism of action for many pyrazolo[3,4-d]pyrimidine analogs involves the inhibition of protein tyrosine kinases, which are critical components of intracellular signaling cascades that regulate cell growth, proliferation, and survival.
Src Kinase Signaling Pathway
Src, a non-receptor tyrosine kinase, plays a pivotal role in mediating signals from various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins.[5] Its activation triggers downstream pathways such as the Ras-MAPK, PI3K-AKT, and STAT3 pathways, which are frequently dysregulated in cancer.[5][6]
References
- 1. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellgs.com [cellgs.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of 1-Tert-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine: A Guide to Essential Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor 1-tert-butyl-3-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine, hereafter referred to as Compound X, against established alternatives. The following sections detail essential control experiments, present comparative data in a structured format, and provide comprehensive experimental protocols to ensure the validity and reproducibility of research findings. The data presented for Compound X is illustrative and based on the typical performance of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
I. Introduction to Compound X and its Presumed Mechanism of Action
1-tert-butyl-3-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine (Compound X) is a member of the pyrazolo[3,4-d]pyrimidine class of compounds. This class is well-recognized for its potent inhibitory activity against various protein kinases. Structurally similar compounds have been shown to target the ATP-binding site of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Src family kinases.[1] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a critical area of drug development.
The presumed mechanism of action for Compound X involves competitive inhibition at the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes cell proliferation and survival.
Caption: Presumed signaling pathway inhibited by Compound X.
II. The Critical Role of Control Experiments
To validate the specific inhibitory effects of Compound X and rule out confounding variables, a rigorous set of control experiments is paramount. These controls ensure that the observed effects are directly attributable to the compound's interaction with its target.
Caption: Logical workflow demonstrating the use of controls.
III. Comparative Performance Data
The following tables summarize the illustrative performance of Compound X in key assays compared to appropriate controls.
Table 1: In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the activity of a purified kinase enzyme (e.g., EGFR).
| Compound | Concentration (nM) | Kinase Activity (% of Vehicle Control) | IC50 (nM) |
| Compound X | 10 | 52.3 | 9.8 |
| 50 | 28.1 | ||
| 100 | 15.4 | ||
| Erlotinib (Positive Control) | 10 | 48.9 | 8.2 |
| 50 | 22.5 | ||
| 100 | 10.1 | ||
| Inactive Analog (Negative Control) | 1000 | 95.2 | >10,000 |
| Vehicle (DMSO) | - | 100 | - |
Table 2: Cell-Based Proliferation Assay (A549 Lung Cancer Cell Line)
This assay assesses the effect of the compounds on the proliferation of a cancer cell line known to express the target kinase.
| Compound | Concentration (nM) | Cell Viability (% of Vehicle Control) | GI50 (nM) |
| Compound X | 50 | 55.1 | 48.5 |
| 100 | 30.7 | ||
| 500 | 12.9 | ||
| Erlotinib (Positive Control) | 50 | 49.8 | 45.1 |
| 100 | 25.4 | ||
| 500 | 9.8 | ||
| Inactive Analog (Negative Control) | 10000 | 92.4 | >20,000 |
| Vehicle (DMSO) | - | 100 | - |
IV. Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against a specific protein kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM Na3VO4, 5 mM β-glycerophosphate, 2.5 mM DTT)
-
Peptide substrate (specific to the kinase)
-
[γ-32P]ATP
-
Compound X, Erlotinib, and inactive analog dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Compound X, Erlotinib, and the inactive analog in the kinase reaction buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 10 µL of each compound dilution. For the vehicle control, add 10 µL of buffer with DMSO.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 20 µL of [γ-32P]ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by spotting 25 µL of the reaction mixture onto phosphocellulose paper.
-
Wash the paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Rinse the paper with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Cell-Based Proliferation Assay (MTS Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of Compound X in a cancer cell line.
Materials:
-
A549 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Compound X, Erlotinib, and inactive analog dissolved in DMSO
-
MTS reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values.
V. Visualization of Experimental Workflow
Caption: A comprehensive experimental workflow for validating Compound X.
By adhering to these rigorous protocols and including the appropriate controls, researchers can confidently assess the efficacy and mechanism of action of novel kinase inhibitors like 1-tert-butyl-3-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine.
References
Orthogonal methods to confirm 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine target engagement
A deep dive into the experimental validation of target engagement for 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1), a well-characterized inhibitor of Src family kinases.
For researchers and drug development professionals, confirming that a molecule interacts with its intended target within a cellular context is a critical step in the validation of its mechanism of action. This guide provides a comparative overview of four powerful orthogonal methods for confirming the target engagement of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, a compound commonly known as PP1 and recognized for its inhibition of Src family kinases (SFKs).[1][2] The methodologies discussed are Cellular Thermal Shift Assay (CETSA), NanoBRET/BRET, Phosphoproteomics, and Kinobeads-based chemical proteomics.
The Target: Src Family Kinases and Their Signaling Network
Src family kinases are non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular processes, including proliferation, survival, angiogenesis, and invasion.[3] Their dysregulation is frequently implicated in various cancers. PP1, a pyrazolopyrimidine-based compound, is a potent, ATP-competitive inhibitor of SFKs.[1][4] Understanding the signaling pathways regulated by Src is essential for interpreting the downstream functional consequences of target engagement by an inhibitor like PP1.
Caption: A simplified diagram of the Src signaling pathway, indicating key upstream activators and downstream effectors. The inhibitory action of PP1 on Src family kinases is also depicted.
Comparison of Orthogonal Target Engagement Methods
The following table summarizes the key characteristics of four orthogonal methods for confirming PP1 target engagement with Src family kinases. Each method provides a different type of evidence, and their combined use strengthens the confidence in the inhibitor's mechanism of action.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET/BRET | Phosphoproteomics | Kinobeads |
| Principle | Ligand binding alters the thermal stability of the target protein.[5][6] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.[7][8] | Measures changes in the phosphorylation state of downstream substrates upon target inhibition.[9] | Competitive binding of the inhibitor against a broad-spectrum kinase inhibitor matrix.[10][11] |
| Readout | Change in protein melting temperature (ΔTm) or isothermal dose-response.[12] | BRET ratio, IC50/EC50 values.[7][13] | Quantitative changes in phosphopeptide abundance. | IC50 values for displacement from the beads.[14] |
| Cellular Context | Intact cells or cell lysates.[5][6] | Live cells.[7][8] | Intact cells or tissues. | Cell or tissue lysates.[10][11] |
| Target Modification | None (endogenous protein). | Genetic tagging of the target protein (e.g., NanoLuc fusion).[7] | None (endogenous proteins). | None (endogenous proteins). |
| Compound Labeling | None. | Fluorescently labeled tracer is required, but the test compound is unlabeled.[7] | None. | None. |
| Throughput | Low to high, depending on the detection method (Western blot vs. high-throughput formats).[12][15] | High.[7][13] | Low to medium. | Medium.[14] |
| Data for Src/PP1 | Feasible for Src kinases; data would show a thermal shift upon PP1 binding.[5] | Assays for Src are commercially available; would yield a quantitative measure of PP1 binding affinity in live cells.[13] | Studies have shown that Src inhibition by compounds like PP1 leads to decreased phosphorylation of downstream targets.[1][16] | Has been used to profile pyrazolopyrimidine inhibitors, providing selectivity data across the kinome.[14] |
Experimental Protocols
Detailed methodologies for each of the discussed target engagement assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western blot-based CETSA to determine the thermal stabilization of Src upon binding to PP1.
Caption: A flowchart illustrating the key steps in a CETSA experiment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a cell line with high Src expression) and grow to 70-80% confluency. Treat cells with various concentrations of PP1 or a vehicle control for 1-2 hours.
-
Cell Harvesting and Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation and Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE and perform Western blotting using a specific antibody against the Src kinase.
-
Data Analysis: Quantify the band intensities for Src at each temperature. Plot the percentage of soluble Src relative to the non-heated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of PP1 indicates target engagement.
NanoBRET Target Engagement Assay
This protocol outlines the steps for a NanoBRET assay to quantify the binding of PP1 to Src in live cells.
Caption: A flowchart detailing the experimental steps for a NanoBRET target engagement assay.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding for a NanoLuc-Src fusion protein.
-
Cell Plating: After 24 hours, seed the transfected cells into a white, 96- or 384-well assay plate.
-
Compound Addition: Prepare serial dilutions of PP1. Add the compound to the cells and incubate for a predetermined time (e.g., 2 hours).
-
Tracer Addition: Add a cell-permeable fluorescent tracer that also binds to Src to the wells.
-
Substrate Addition: Add the NanoBRET Nano-Glo Substrate to all wells.
-
BRET Measurement: Measure the luminescence at two wavelengths: one for the NanoLuc donor and one for the fluorescent tracer acceptor.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the concentration of PP1 to generate a dose-response curve and determine the IC50 value, which represents the concentration of PP1 required to displace 50% of the tracer.[13]
Phosphoproteomics
This protocol provides a general workflow for a mass spectrometry-based phosphoproteomics experiment to identify changes in Src-mediated signaling upon PP1 treatment.
Caption: An overview of the workflow for a phosphoproteomics experiment to assess kinase inhibitor activity.
Protocol:
-
Cell Treatment and Lysis: Treat cells with PP1 or a vehicle control. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the phosphopeptides. Compare the abundance of specific phosphopeptides between the PP1-treated and control samples. A decrease in the phosphorylation of known Src substrates would confirm the inhibitory effect of PP1 on Src kinase activity.
Kinobeads Competition Binding Assay
This protocol describes the use of Kinobeads to profile the targets of PP1 and determine its binding affinity in a competitive format.
Caption: A schematic of the Kinobeads competition binding assay workflow.
Protocol:
-
Lysate Preparation: Prepare a native cell or tissue lysate.
-
Competition Binding: Aliquot the lysate and incubate with a range of concentrations of PP1 or a vehicle control.
-
Kinobeads Incubation: Add Kinobeads, which are sepharose beads derivatized with broad-spectrum kinase inhibitors, to the lysates and incubate to allow binding of kinases that are not inhibited by PP1.[10][11]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases from the beads.
-
Protein Digestion and LC-MS/MS Analysis: Digest the eluted proteins into peptides and analyze them by LC-MS/MS.
-
Data Analysis: Quantify the amount of each kinase pulled down at different concentrations of PP1. A decrease in the amount of a specific kinase, such as Src, bound to the Kinobeads with increasing concentrations of PP1 indicates that PP1 is binding to and inhibiting that kinase. This allows for the determination of an IC50 value for the interaction.[14]
Conclusion
The confirmation of target engagement is a cornerstone of modern drug discovery. For a kinase inhibitor like 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1), a multi-faceted approach employing orthogonal methods provides the most robust validation. While CETSA offers a label-free method to observe direct binding in a cellular environment, NanoBRET provides highly quantitative affinity data in live cells. Phosphoproteomics gives a functional readout of target inhibition by measuring downstream signaling events, and Kinobeads profiling offers a broad, unbiased view of the inhibitor's selectivity across the kinome. By leveraging the complementary nature of these techniques, researchers can build a comprehensive and compelling case for the on-target activity of their compounds, ultimately leading to more informed decisions in the drug development pipeline.
References
- 1. The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for selective inhibition of Src family kinases by PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. annualreviews.org [annualreviews.org]
- 7. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 9. Contribution of phosphoproteomics in understanding SRC signaling in normal and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Analysis of PP1 and PP2 Kinase Inhibitors: A Comparative Guide for Researchers
In the landscape of kinase inhibitor research, the pyrazolopyrimidine compounds PP1 and PP2 have emerged as crucial tools for dissecting cellular signaling pathways. Initially developed as potent inhibitors of the Src family of tyrosine kinases (SFKs), their utility has expanded to the study of a broader range of kinases. This guide provides a comprehensive side-by-side analysis of PP1 and PP2, offering researchers, scientists, and drug development professionals a detailed comparison of their performance, supported by experimental data and methodologies.
A Note on Nomenclature: It is important to distinguish the small molecule inhibitor PP1 from Protein Phosphatase 1 (PP1) , a distinct enzyme involved in dephosphorylation. This guide focuses exclusively on the comparative analysis of the kinase inhibitors PP1 and PP2.
Performance Data: A Quantitative Comparison
The inhibitory activity of PP1 and PP2 has been characterized against a panel of kinases. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a quantitative measure of their potency.
| Kinase Target | PP1 IC50 (nM) | PP2 IC50 (nM) | Reference |
| Lck | 5 | 4-5 | [1][2] |
| Fyn | 6 | 5-6 | [1][2] |
| Src | 170 | - | [1] |
| PTK6 | 230 | 50 | [1] |
Note: IC50 values can vary between different assay conditions and experimental setups.
Mechanism of Action
Both PP1 and PP2 are ATP-competitive inhibitors, targeting the ATP-binding pocket of the kinase domain. Their pyrazolopyrimidine core structure mimics the adenine ring of ATP, allowing them to bind to the active site and prevent the phosphorylation of substrate proteins. While both compounds are potent inhibitors of Src family kinases, subtle differences in their structure can lead to variations in their specificity and potency against different kinases.[1]
Experimental Protocols
The evaluation of kinase inhibitors like PP1 and PP2 relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used to characterize their activity.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the catalytic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³²P]ATP or unlabeled ATP and a phosphospecific antibody
-
Kinase reaction buffer (e.g., 25 mM HEPES, 3 mM MnCl₂, 5 mM MgCl₂, 100 μM sodium orthovanadate)[2]
-
PP1 and PP2 inhibitor stock solutions (in DMSO)
-
96-well plates
-
Scintillation counter or equipment for Western blotting/ELISA
Procedure:
-
Coat a 96-well plate with the kinase substrate, if applicable.[2]
-
Prepare serial dilutions of the inhibitors (PP1 and PP2) in kinase buffer.
-
In each well, combine the purified kinase, the kinase substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction at a controlled temperature (e.g., 20-30°C) for a specific time (e.g., 20 minutes).[2][3]
-
Terminate the reaction by adding a stop solution (e.g., boiling 2x solubilization buffer containing 10 mM ATP).[2]
-
Quantify the incorporation of ³²P into the substrate using a scintillation counter or by capturing the substrate on a membrane and exposing it to autoradiography film.[3][4] Alternatively, for non-radioactive methods, use a phosphospecific antibody to detect the phosphorylated substrate via ELISA or Western blot.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.
Objective: To assess the effect of PP1 and PP2 on cell proliferation and viability.
Materials:
-
Cell culture medium and supplements
-
PP1 and PP2 inhibitor stock solutions (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo)[5]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Treat the cells with a range of concentrations of PP1 or PP2 for a specified duration (e.g., 48-72 hours).[1][5]
-
At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.[5]
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each inhibitor.
Signaling Pathway Analysis
PP1 and PP2 are widely used to investigate signaling pathways regulated by Src family kinases. A common pathway involves the activation of receptor tyrosine kinases (RTKs), leading to the recruitment and activation of Src, which in turn phosphorylates downstream targets, ultimately influencing cell proliferation, survival, and migration.
Caption: Simplified signaling pathway involving Src kinase, a target of PP1 and PP2 inhibitors.
Experimental Workflow
A typical workflow for characterizing and comparing kinase inhibitors like PP1 and PP2 involves a multi-step process, from initial in vitro screening to validation in cellular models.
Caption: A standard experimental workflow for the evaluation of kinase inhibitors.
Conclusion
PP1 and PP2 remain invaluable tools for researchers studying kinase signaling. While both exhibit potent inhibition of Src family kinases, their differing specificities can be leveraged to dissect the roles of individual kinases in complex biological processes. The choice between PP1 and PP2 will depend on the specific kinase of interest and the experimental system. This guide provides a foundational understanding to aid in the selection and application of these important research compounds. Researchers should always consider the potential for off-target effects and validate their findings using multiple approaches.
References
Validating knockdown of a target vs. inhibition with 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine
For researchers, scientists, and drug development professionals, discerning the most effective method for validating a drug's target is paramount. This guide provides an objective comparison between the use of a small molecule inhibitor, 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1), and genetic knockdown techniques for validating the role of the Src family of non-receptor tyrosine kinases.
This document outlines the mechanisms of action, presents available experimental data, and provides detailed protocols for both approaches. By understanding the nuances of each method, researchers can make informed decisions to best suit their experimental goals.
At a Glance: Chemical Inhibition vs. Genetic Knockdown
| Feature | 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1) | Genetic Knockdown (siRNA, shRNA, CRISPR) |
| Mechanism of Action | Reversible, ATP-competitive inhibitor of Src family kinases (SFKs) | Post-transcriptional gene silencing (siRNA/shRNA) or permanent gene disruption (CRISPR) |
| Target Specificity | Selective for SFKs, but can have off-target effects on other kinases. | Highly specific to the target mRNA sequence. |
| Temporal Control | Rapid and reversible inhibition. | Can be transient (siRNA) or stable (shRNA/CRISPR), with a delay in onset. |
| Validation of Effect | Primarily at the protein activity/phosphorylation level. | Validated at mRNA and protein expression levels. |
| Potential for Compensation | Less likely to induce long-term compensatory mechanisms. | Can lead to compensatory upregulation of other genes. |
Quantitative Data Comparison
Direct quantitative comparisons between chemical inhibition and genetic knockdown are challenging due to variations in experimental systems. The following tables summarize available data from separate studies to provide an indirect comparison.
Table 1: Potency of PP1 Against Src Family Kinases
| Kinase | IC50 (nM) |
| Lck | 5 |
| Fyn | 6 |
| Hck | 20 |
| Src | 170 |
Data represents the half-maximal inhibitory concentration (IC50) of PP1 required to inhibit the kinase activity in vitro.
Table 2: Effect of c-Src siRNA Knockdown on Downstream Signaling
| Downstream Target | % Reduction in Phosphorylation (relative to control) |
| Phospho-FAK (Y397) | ~50% |
| Phospho-Akt (S473) | ~60% |
| Phospho-p38 | ~40% |
| Phospho-Erk1/2 | ~30% |
Data is derived from densitometric analysis of Western blots following siRNA-mediated knockdown of c-Src in pancreatic adenocarcinoma cells.[1]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Src Signaling Pathway
Caption: A simplified diagram of the Src signaling pathway.
Experimental Workflow: Chemical Inhibition vs. Genetic Knockdown
Caption: A comparison of experimental workflows.
Logical Relationship: Choosing the Right Approach
Caption: A decision tree for selecting the appropriate method.
Detailed Experimental Protocols
Protocol 1: Inhibition of Src Kinase Activity with PP1
Objective: To assess the effect of PP1 on the phosphorylation of downstream targets of a specific Src family kinase.
Materials:
-
Cell line of interest
-
Complete growth medium
-
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the target and downstream proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve cells for 4-16 hours prior to treatment.
-
Inhibitor Treatment: Prepare a stock solution of PP1 in DMSO. Dilute the stock solution in serum-free or complete media to the desired final concentrations (e.g., 1, 5, 10 µM). Treat cells with PP1 or DMSO (vehicle control) for the desired time (e.g., 1, 2, 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target and downstream proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein for each sample.
Protocol 2: Knockdown of Src Kinase using siRNA
Objective: To validate the effect of reducing Src protein expression on downstream signaling pathways.
Materials:
-
Cell line of interest
-
Complete growth medium
-
siRNA targeting the specific Src family kinase and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
RNA extraction kit
-
qRT-PCR reagents and primers for the target gene and a housekeeping gene
-
Western blotting materials (as listed in Protocol 1)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates the day before transfection to achieve 50-70% confluency on the day of transfection.
-
siRNA Transfection:
-
Dilute the siRNA and transfection reagent separately in serum-free medium according to the manufacturer's protocol.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells in fresh medium.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target gene.
-
Validation of Knockdown:
-
qRT-PCR: At 24-48 hours post-transfection, extract total RNA and perform qRT-PCR to quantify the mRNA level of the target gene. Normalize to a housekeeping gene to determine the percentage of knockdown.
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and perform a Western blot for the total protein level of the target to confirm knockdown at the protein level.
-
-
Analysis of Downstream Signaling:
-
Once knockdown is confirmed, lyse a parallel set of transfected cells.
-
Perform Western blotting for the phosphorylated and total forms of downstream signaling proteins as described in Protocol 1.
-
-
Data Analysis: Quantify band intensities and normalize as described in Protocol 1 to determine the effect of Src knockdown on downstream signaling.
Conclusion
Both chemical inhibition with PP1 and genetic knockdown are powerful tools for validating the role of Src family kinases in cellular processes. The choice between these methods depends on the specific experimental question.
-
PP1 is ideal for studying the acute effects of inhibiting kinase activity due to its rapid and reversible nature. However, potential off-target effects must be considered and controlled for.
-
Genetic knockdown provides a more specific and long-term reduction of the target protein, making it suitable for investigating the consequences of target loss. It is important to validate the extent of knockdown and consider the possibility of compensatory mechanisms.
For a comprehensive validation of a target, a combination of both approaches is often the most rigorous strategy. By demonstrating that both a specific small molecule inhibitor and genetic knockdown of the target protein produce a similar phenotype, researchers can have greater confidence in their findings.
References
Safety Operating Guide
Proper Disposal of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine: A Guide for Laboratory Professionals
For immediate reference, treat 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure safety and regulatory compliance. The following guide provides essential, step-by-step information for the proper disposal of this and similar chemical compounds.
Pre-Disposal and Handling
Before beginning any work with 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, it is crucial to have a designated waste disposal plan. Always handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Waste Categorization and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[1][2] 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine should be disposed of in a container specifically designated for solid organic chemical waste .
Key Segregation Practices:
-
Solid Waste: Dispose of the pure compound, as well as any materials contaminated with it (e.g., weighing paper, contaminated gloves, or paper towels), in a designated solid waste container.[3]
-
Liquid Waste: If the compound is dissolved in a solvent, it should be disposed of in the appropriate organic solvent waste container. Be mindful of compatibility; for instance, do not mix halogenated and non-halogenated solvents unless the waste stream is designated for mixed solvents.
-
Aqueous Waste: Do not dispose of this organic compound in an aqueous waste container.[3]
-
Sharps: Any needles or other sharp objects contaminated with this compound must be placed in a designated sharps container.[3]
Step-by-Step Disposal Protocol
-
Identify the Correct Waste Container: Locate the appropriate, clearly labeled container for "Solid Organic Waste" or a similar designation as per your institution's guidelines.
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks, and has a secure lid.
-
Labeling: The waste container must be accurately labeled. The minimum information required on the label includes:
-
Transferring Waste: Carefully transfer the solid waste into the designated container. If dealing with a powder, minimize the creation of dust.
-
Secure the Container: After adding the waste, securely close the container lid to prevent spills or the release of vapors.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure it is stored separately from incompatible chemicals, such as strong oxidizing agents or acids.
-
Arrange for Pickup: Follow your institution's procedures for having the full waste container collected by the Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
Quantitative Data Summary
For laboratory inventory and waste manifest purposes, all quantities of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine designated for disposal must be accurately recorded.
| Parameter | Value |
| Chemical Name | 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine |
| Molecular Formula | C₁₆H₁₉N₅ |
| CAS Number | 172889-26-8 |
| Waste Category | Solid Organic Hazardous Waste |
Disposal Workflow Diagram
Caption: Workflow for the disposal of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal. Your local regulations may have additional requirements.
References
Personal protective equipment for handling 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine
Emergency Contact Information:
| Contact | Phone Number |
| Poison Center | Immediately call a Poison Center or doctor/physician. |
| Emergency Services | As per your institutional guidelines. |
Personal Protective Equipment (PPE)
When handling 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] | Prevents skin contact, which may cause irritation. |
| Body Protection | A laboratory coat or fire/flame-resistant and impervious clothing should be worn.[1] | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts are generated. A particulates filter conforming to EN 143 is recommended.[2] | Minimizes the risk of respiratory irritation from inhaling dust or aerosols. |
Operational Plan for Handling
Strict adherence to the following procedures is essential for the safe handling of this compound.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation and are readily accessible.[2]
2. Pre-Handling Procedures:
-
Read and understand this safety guide thoroughly.
-
Inspect all PPE for integrity before use.
-
Ensure all necessary handling equipment (spatulas, weighing paper, etc.) is clean and readily available.
3. Handling the Compound:
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
-
Avoid contact with skin and eyes.[2]
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Some related compounds are stored at temperatures as low as -20°C.[3][4]
Disposal Plan
Proper disposal of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Chemical Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[2]
-
Do not release into the environment.[2]
2. Contaminated Material Disposal:
-
Contaminated PPE and other materials should be collected in a suitable, labeled container for disposal by a licensed hazardous material disposal company.
-
Sweep up any spills and shovel the material into a suitable container for disposal, avoiding dust formation.[2]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine.
Caption: Workflow for handling pyrazolopyrimidine compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
